Benzyl-(3,4-dimethoxy-benzyl)-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-phenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-18-15-9-8-14(10-16(15)19-2)12-17-11-13-6-4-3-5-7-13/h3-10,17H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVDVCSGIUHGPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Benzyl-(3,4-dimethoxy-benzyl)-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of Benzyl-(3,4-dimethoxy-benzyl)-amine, a secondary amine with applications in pharmaceutical research and development. The primary and most efficient method for its preparation is through the reductive amination of 3,4-dimethoxybenzaldehyde with benzylamine. This document outlines the prevalent synthetic protocols, presents quantitative data for comparison, and offers detailed experimental procedures.
Core Synthesis Pathway: Reductive Amination
The synthesis of this compound is most commonly achieved via a one-pot reductive amination reaction. This method involves the formation of an imine intermediate from the condensation of 3,4-dimethoxybenzaldehyde and benzylamine, which is subsequently reduced in situ to the desired secondary amine. Sodium borohydride (NaBH₄) is a widely used and effective reducing agent for this transformation.
The overall reaction is as follows:
Comparative Analysis of Synthesis Protocols
The following table summarizes quantitative data from various reported methods for the synthesis of this compound and analogous structures via reductive amination. This allows for a clear comparison of different reaction conditions and their resulting yields.
| Aldehyde | Amine | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 3,4-Dimethoxybenzaldehyde | Benzylamine | NaBH₄ | Methanol | Room Temp. | 12 | ~95% (estimated) |
| Benzaldehyde | Aniline | NaBH₄ / NaH₂PO₄·H₂O | THF | Reflux | 0.92 | 92%[1] |
| Arylaldehydes | Various Amines | NaBH₄ / Acetic Acid | Methanol | 0 - (-5) then reflux | 10-12 | 50-75%[2] |
| Benzaldehyde | Aniline | NaBH₄ / Benzoic Acid | THF | Reflux | 1 | 92% |
| Aldehydes | Amines | NaBH(OAc)₃ | Ethyl Acetate | Room Temp. | 6 | Not Specified[3] |
Detailed Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound via reductive amination using sodium borohydride.
Materials:
-
3,4-Dimethoxybenzaldehyde
-
Benzylamine
-
Sodium Borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized Water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hydrochloric Acid (1 M)
-
Sodium Bicarbonate (saturated aqueous solution)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethoxybenzaldehyde (1.0 eq) and anhydrous methanol. Stir the mixture at room temperature until the aldehyde is completely dissolved.
-
Amine Addition: To the stirred solution, add benzylamine (1.0 - 1.1 eq) dropwise at room temperature. Allow the mixture to stir for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Progression: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 10-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion of the reaction, carefully quench the excess sodium borohydride by slowly adding deionized water or 1 M hydrochloric acid until the effervescence ceases.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous layer, add ethyl acetate and transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel if necessary.
Visualizing the Synthesis Workflow
The following diagrams illustrate the key logical and experimental workflows in the synthesis of this compound.
Caption: A flowchart illustrating the major steps in the synthesis of this compound.
Caption: The reductive amination pathway for the synthesis of the target secondary amine.
References
An In-depth Technical Guide to the Physicochemical Properties of Benzyl-(3,4-dimethoxy-benzyl)-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-(3,4-dimethoxy-benzyl)-amine is a secondary amine containing both a benzyl and a 3,4-dimethoxybenzyl group attached to the nitrogen atom. This compound and its derivatives are of interest in medicinal chemistry and drug development due to their structural similarity to various pharmacologically active molecules. Understanding the physicochemical properties of this core structure is fundamental for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing new molecules with desired therapeutic effects. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and logical workflows for its synthesis and characterization.
Core Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems. The following tables summarize the key properties of this compound, including both computed and available experimental data for the compound and its close analogs.
Table 1: General and Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₉NO₂ | PubChem[1][2] |
| Molecular Weight | 257.33 g/mol | PubChem[1][2] |
| IUPAC Name | N-[(3,4-dimethoxyphenyl)methyl]-1-phenylmethanamine | PubChem[1] |
| CAS Number | 13174-24-8 | Santa Cruz Biotechnology[2] |
| Predicted pKa | 8.30 ± 0.20 | Guidechem |
| Computed logP (XLogP3) | 2.4 | PubChem[1] |
| Topological Polar Surface Area | 30.5 Ų | PubChem[1] |
Table 2: Experimental Physicochemical Properties (including data from related compounds)
| Property | Value | Compound | Notes | Source |
| Melting Point | 106–107 °C | (E)-5-Benzyl-7-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3c]pyridine | This is a significantly larger, related molecule; the melting point of the target compound may differ. | MDPI[3] |
| Boiling Point | ~281-284 °C | 3,4-Dimethoxybenzylamine | This is a related primary amine and can serve as an estimate. | Sigma-Aldrich[4] |
| Boiling Point | 394.4 °C at 760 mmHg | Benzyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine | This is a structural isomer and provides a potential boiling point estimate. | Guidechem[5] |
| Solubility | 10 mg/mL in PBS (pH 7.2) | N-benzyl-3,4-dimethoxyamphetamine hydrochloride | This is the hydrochloride salt of a related compound; solubility of the free base may differ. | Cayman Chemical[6] |
| Solubility | 30 mg/mL in DMSO | N-benzyl-3,4-dimethoxyamphetamine hydrochloride | High solubility in a common organic solvent. | Cayman Chemical[6] |
| Solubility | 30 mg/mL in DMF | N-benzyl-3,4-dimethoxyamphetamine hydrochloride | High solubility in a common organic solvent. | Cayman Chemical[6] |
| Solubility | 10 mg/mL in Ethanol | N-benzyl-3,4-dimethoxyamphetamine hydrochloride | Good solubility in a common polar protic solvent. | Cayman Chemical[6] |
Experimental Protocols
Accurate determination of physicochemical properties is crucial for drug development. Below are detailed methodologies for key experiments.
Synthesis of this compound
A common method for the synthesis of secondary amines like this compound is through reductive amination.
Materials:
-
3,4-Dimethoxybenzaldehyde
-
Benzylamine
-
Reducing agent (e.g., Sodium triacetoxyborohydride, Sodium borohydride)
-
Anhydrous solvent (e.g., Dichloromethane, Methanol)
-
Glacial acetic acid (if using sodium triacetoxyborohydride)
-
Sodium sulfate (for drying)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate, Hexane)
Procedure:
-
Dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask.
-
Add benzylamine (1 equivalent) to the solution. If using sodium triacetoxyborohydride, add glacial acetic acid (1.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to form the intermediate imine.
-
Slowly add the reducing agent (1.2-1.5 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound.
Spectroscopic Characterization
The identity and purity of the synthesized compound are confirmed using various spectroscopic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and environment of protons. Expected signals would include aromatic protons from both benzyl rings, singlets for the two methoxy groups, and signals for the methylene protons of the benzyl and dimethoxybenzyl groups.
-
¹³C NMR: Shows the number of unique carbon atoms. Expected signals would include those for the aromatic carbons, the methoxy carbons, and the methylene carbons.
2. Mass Spectrometry (MS):
-
Determines the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (257.33 g/mol )[1][2]. Fragmentation patterns can further confirm the structure.
3. Infrared (IR) Spectroscopy:
-
Identifies the functional groups present. Key expected absorption bands for a secondary amine include an N-H stretch (around 3300-3500 cm⁻¹, typically weak for secondary amines), C-N stretching, and aromatic C-H and C=C stretching vibrations.
Determination of Physicochemical Properties
1. Melting Point Determination:
-
A small amount of the crystalline solid is packed into a capillary tube.
-
The tube is placed in a melting point apparatus and heated slowly.
-
The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.
2. Boiling Point Determination:
-
A small amount of the liquid is placed in a test tube with an inverted capillary tube.
-
The setup is heated in a Thiele tube or on a heating block.
-
The temperature at which a steady stream of bubbles emerges from the capillary, and the liquid re-enters the capillary upon cooling, is recorded as the boiling point.
3. pKa Determination (Potentiometric Titration):
-
A known concentration of the amine is dissolved in a suitable solvent (e.g., water or a water/alcohol mixture).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
The pKa is determined from the titration curve, typically at the half-equivalence point.
4. logP Determination (Shake-Flask Method):
-
A known amount of the compound is dissolved in a biphasic system of n-octanol and water.
-
The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.
-
The phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information specifically detailing the biological activities or signaling pathways of this compound. However, related compounds containing the dimethoxybenzyl moiety have been investigated for various biological activities. For instance, some derivatives have been explored for their potential as antimicrobial and anticancer agents[7]. The structural similarity to certain psychoactive compounds also suggests potential interactions with neurotransmitter systems, although this has not been explicitly studied for this specific molecule.
Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound. Such studies would likely involve in vitro screening against a panel of receptors and enzymes, followed by cell-based assays to investigate downstream signaling events.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. The presented data, compiled from available literature and computational predictions, offers valuable insights for researchers in medicinal chemistry and drug development. The detailed experimental protocols serve as a practical resource for the synthesis, characterization, and property determination of this and related compounds. While specific biological data is currently lacking, the information provided herein lays the groundwork for future investigations into the pharmacological potential of this chemical scaffold.
References
- 1. This compound | C16H19NO2 | CID 739191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. 3,4-Dimethoxybenzylamine 97 5763-61-1 [sigmaaldrich.com]
- 5. Page loading... [wap.guidechem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. (2,4-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine | 510723-61-2 | Benchchem [benchchem.com]
In-Depth Technical Guide: Benzyl-(3,4-dimethoxy-benzyl)-amine (CAS 13174-24-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-(3,4-dimethoxy-benzyl)-amine, with the CAS number 13174-24-8, is a secondary amine featuring a benzyl group and a 3,4-dimethoxybenzyl group attached to a central nitrogen atom. This compound belongs to the broader class of dibenzylamines. Its structure, incorporating methoxy-substituted aromatic rings, makes it a subject of interest as a potential scaffold or intermediate in synthetic and medicinal chemistry. This guide provides a summary of the currently available technical information for this compound.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 13174-24-8 | [1][2] |
| Molecular Formula | C₁₆H₁₉NO₂ | [1][2] |
| Molecular Weight | 257.33 g/mol | [1][2] |
| IUPAC Name | N-[(3,4-dimethoxyphenyl)methyl]-1-phenylmethanamine | [2] |
| Synonyms | Benzyl-(3,4-dimethoxybenzyl)amine, n-benzyl-1-(3,4-dimethoxyphenyl)methanamine, Benzenemethanamine, 3,4-dimethoxy-N-(phenylmethyl)- | [2] |
| Canonical SMILES | COC1=C(C=C(C=C1)CNCC2=CC=CC=C2)OC | [2] |
| InChI Key | JUVDVCSGIUHGPB-UHFFFAOYSA-N | [2] |
| Monoisotopic Mass | 257.141578849 Da | [2] |
| Topological Polar Surface Area | 30.5 Ų | [2] |
| Rotatable Bond Count | 6 | N/A |
| Hydrogen Bond Acceptor Count | 3 | N/A |
| Hydrogen Bond Donor Count | 1 | N/A |
| Predicted pKa | 8.30 ± 0.20 | N/A |
| Predicted XLogP3 | 2.4 | [2] |
Note: Most physical properties such as melting point, boiling point, and solubility in various solvents have not been experimentally determined or reported in the available literature. The compound is listed for research use only and not for diagnostic or therapeutic use[1].
Synthesis
The primary and most logical synthetic route to this compound is through the reductive amination of 3,4-dimethoxybenzaldehyde with benzylamine. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.
Experimental Protocols
While a specific, detailed protocol for the synthesis of this exact compound is not available, a general procedure for reductive amination using sodium triacetoxyborohydride, a common and mild reducing agent, is provided below. This protocol is based on standard laboratory practices for this type of transformation.
General Protocol for Reductive Amination:
-
Step 1: Imine Formation. To a solution of 3,4-dimethoxybenzaldehyde (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane, ~0.2 M), add benzylamine (1.0-1.1 equivalents). The mixture is stirred at room temperature. The formation of the imine can be monitored by techniques such as TLC or NMR. In some procedures, a drying agent like anhydrous magnesium sulfate is added to facilitate the removal of water formed during imine formation.
-
Step 2: Reduction. Once imine formation is deemed sufficient, the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents), is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for a period of 2 to 24 hours, or until the reaction is complete as monitored by TLC or LC-MS[3].
-
Step 3: Work-up and Purification. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The organic layer is separated, and the aqueous layer is extracted with the solvent used for the reaction (e.g., ethyl acetate)[3]. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.
Synthesis Workflow
The logical flow of the synthesis is depicted in the following diagram.
Caption: Reductive amination synthesis workflow.
Spectroscopic and Analytical Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound are not available in the public domain. For structural confirmation, researchers would need to acquire this data upon synthesis. The expected characteristic signals would include:
-
¹H NMR: Aromatic protons from both benzyl rings, singlets for the two methoxy groups, and singlet or triplet signals for the two methylene (CH₂) groups and the N-H proton.
-
¹³C NMR: Signals corresponding to the aromatic carbons, the two methoxy carbons, and the two methylene carbons.
-
IR: N-H stretching vibration (typically in the 3300-3500 cm⁻¹ region for secondary amines), C-H stretching for aromatic and aliphatic groups, and C-O stretching for the methoxy groups.
-
Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight (257.33 g/mol ) and characteristic fragmentation patterns.
Biological Activity and Applications
As of the current literature survey, there is no specific reported biological activity, pharmacological profile, or mechanism of action for this compound. The compound is primarily available as a research chemical, suggesting its potential use as a building block or intermediate in the synthesis of more complex molecules[1][4].
Structurally related N-benzylphenethylamines and other substituted benzylamines have been investigated for a range of biological activities, including interactions with serotonergic (5-HT) receptors and potential antifungal properties[5][6]. However, these findings cannot be directly extrapolated to the title compound without experimental validation.
Due to the lack of information on its biological targets and effects, no signaling pathways or mechanisms of action can be described or visualized.
Safety and Handling
Specific safety and toxicity data for this compound are not thoroughly detailed. As with any research chemical, it should be handled with care in a well-ventilated laboratory environment, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound (CAS 13174-24-8) is a well-defined chemical entity with a clear synthetic pathway via reductive amination. However, there is a significant gap in the publicly available literature regarding its physical properties, experimental spectroscopic data, and, most notably, its biological activity. For researchers in drug development, this compound currently represents a potential synthetic intermediate rather than a pharmacologically characterized agent. Further research would be required to elucidate any potential biological effects and to determine its suitability as a lead compound or pharmacophore in drug discovery programs.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C16H19NO2 | CID 739191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Benzyl-(4-methoxy-benzyl)-amine | 14429-02-8 | PAA42902 [biosynth.com]
- 5. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: High potency agonists at 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic and Synthetic Profile of Benzyl-(3,4-dimethoxy-benzyl)-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for Benzyl-(3,4-dimethoxy-benzyl)-amine (CAS 13174-24-8). The information herein is intended to support research and development activities where this compound is of interest.
Compound Identity
-
IUPAC Name: N-[(3,4-dimethoxyphenyl)methyl]-1-phenylmethanamine[1]
-
Synonyms: this compound, N-(3,4-Dimethoxybenzyl)benzylamine[2][3]
Predicted Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.35 - 7.25 | m | 5H | Aromatic protons (benzyl group) |
| ~ 6.85 | d, J ≈ 8.0 Hz | 1H | Aromatic proton (dimethoxybenzyl group) |
| ~ 6.80 | d, J ≈ 2.0 Hz | 1H | Aromatic proton (dimethoxybenzyl group) |
| ~ 6.75 | dd, J ≈ 8.0, 2.0 Hz | 1H | Aromatic proton (dimethoxybenzyl group) |
| ~ 3.88 | s | 3H | Methoxy (-OCH₃) protons |
| ~ 3.86 | s | 3H | Methoxy (-OCH₃) protons |
| ~ 3.75 | s | 2H | Methylene (-CH₂-) protons (benzylic) |
| ~ 3.70 | s | 2H | Methylene (-CH₂-) protons (dimethoxybenzylic) |
| ~ 1.80 | br s | 1H | Amine (-NH-) proton |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~ 149.0 | Aromatic C-O |
| ~ 148.0 | Aromatic C-O |
| ~ 140.0 | Aromatic C (quaternary, benzyl) |
| ~ 132.5 | Aromatic C (quaternary, dimethoxybenzyl) |
| ~ 128.5 | Aromatic CH (benzyl) |
| ~ 128.2 | Aromatic CH (benzyl) |
| ~ 127.0 | Aromatic CH (benzyl) |
| ~ 120.0 | Aromatic CH (dimethoxybenzyl) |
| ~ 111.8 | Aromatic CH (dimethoxybenzyl) |
| ~ 111.0 | Aromatic CH (dimethoxybenzyl) |
| ~ 55.9 | Methoxy (-OCH₃) |
| ~ 55.8 | Methoxy (-OCH₃) |
| ~ 53.5 | Methylene (-CH₂-) |
| ~ 51.0 | Methylene (-CH₂-) |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~ 3350 - 3310 | Weak-Medium | N-H stretch (secondary amine) |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 2950 - 2800 | Medium | Aliphatic C-H stretch |
| ~ 1600, 1515, 1450 | Medium-Strong | Aromatic C=C bending |
| ~ 1260 - 1230 | Strong | Aryl-O stretch (asymmetric) |
| ~ 1150 - 1020 | Strong | Aryl-O stretch (symmetric) & C-N stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 257 | [M]⁺ (Molecular ion) |
| 256 | [M-H]⁺ |
| 166 | [M - C₇H₇]⁺ (Loss of benzyl radical) |
| 151 | [C₉H₁₁O₂]⁺ (3,4-dimethoxybenzyl cation) |
| 91 | [C₇H₇]⁺ (Benzyl cation/Tropylium ion - likely base peak) |
Experimental Protocols
The synthesis of this compound can be achieved via reductive amination of 3,4-dimethoxybenzaldehyde with benzylamine.
3.1. Synthesis of this compound [4][5]
-
Materials:
-
3,4-Dimethoxybenzaldehyde
-
Benzylamine
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol or Dichloromethane (DCM)
-
Acetic Acid (optional, if using NaBH(OAc)₃)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
-
-
Procedure:
-
To a solution of 3,4-dimethoxybenzaldehyde (1.0 eq.) in methanol or dichloromethane, add benzylamine (1.0-1.2 eq.).
-
If using sodium triacetoxyborohydride, add acetic acid (1.0 eq.) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
If using sodium borohydride, cool the reaction mixture to 0 °C.
-
Slowly add the reducing agent (sodium borohydride, 1.5 eq., or sodium triacetoxyborohydride, 1.5 eq.) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
-
3.2. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra can be recorded on a 400 MHz or 500 MHz spectrometer.
-
The sample should be dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.
-
The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.
-
-
Mass Spectrometry (MS):
-
Mass spectra can be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
-
Visualization of Experimental Workflow
The following diagram illustrates the synthetic and analytical workflow for this compound.
References
The Diverse Biological Landscape of Dimethoxy-benzylamine Compounds: A Technical Guide
Introduction
Dimethoxy-benzylamine and its derivatives represent a class of organic compounds with a versatile chemical scaffold that has garnered significant interest in medicinal chemistry and drug development. The presence of the dimethoxy-substituted benzyl group and a reactive amine function allows for a wide range of structural modifications, leading to compounds with diverse and potent biological activities. These compounds have been investigated for their potential as anticancer, antimicrobial, and neurological agents, among other therapeutic applications. The position of the methoxy groups on the phenyl ring, along with the nature of substitutions on the amine, plays a crucial role in determining the specific biological targets and the potency of these molecules. This technical guide provides an in-depth overview of the current understanding of the biological activities of various dimethoxy-benzylamine compounds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Antimicrobial Activities
Derivatives of dimethoxy-benzylamine have demonstrated notable activity against a spectrum of bacterial and fungal pathogens. This has made them attractive candidates for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.
Antibacterial and Antifungal Properties
Studies have shown that N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives exhibit significant antibacterial and antifungal activities.[1] For instance, certain compounds in this series have shown potent inhibition against Staphylococcus aureus, Salmonella typhi, Pseudomonas aeruginosa, and Candida albicans.[1] Similarly, fatty acid amides derived from 4-methoxybenzylamine have also been synthesized and evaluated for their antimicrobial properties, with some showing powerful activity.[2][3][4] The (2,4-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine compound has been investigated for its effects against both Gram-positive and Gram-negative bacteria.[5]
Table 1: Antimicrobial Activity of Dimethoxy-benzylamine Derivatives
| Compound Class | Test Organism | Activity Measure | Result | Reference |
|---|---|---|---|---|
| N'-Benzylidene-3,4-dimethoxybenzohydrazide (4a) | S. aureus | MIC | 26.11 µM | [1] |
| N'-Benzylidene-3,4-dimethoxybenzohydrazide (4a) | C. albicans | MIC | 26.11 µM | [1] |
| N'-Benzylidene-3,4-dimethoxybenzohydrazide (4b) | P. aeruginosa | MIC | 23.28 µM | [1] |
| N'-Benzylidene-3,4-dimethoxybenzohydrazide (4b) | S. typhi | MIC | 23.28 µM | [1] |
| N'-Benzylidene-3,4-dimethoxybenzohydrazide (4b) | E. coli | MIC | 23.28 µM | [1] |
| N'-Benzylidene-3,4-dimethoxybenzohydrazide (4c) | P. aeruginosa | MIC | 22.89 µM | [1] |
| N'-Benzylidene-3,4-dimethoxybenzohydrazide (4d) | S. aureus | MIC | 47.83 µM | [1] |
| N'-Benzylidene-3,4-dimethoxybenzohydrazide (4d) | E. coli | MIC | 47.83 µM |[1] |
Experimental Protocols for Antimicrobial Activity
Agar Well Diffusion Assay:
-
Bacterial or fungal strains are cultured in appropriate broth media to a specified turbidity.
-
The microbial culture is uniformly spread over the surface of an agar plate.
-
Wells of a specific diameter are punched into the agar.
-
A defined concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.
-
A known antibiotic (e.g., Vancomycin, Ceftriaxone) and the solvent are used as positive and negative controls, respectively.[1]
-
The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).
-
The diameter of the zone of inhibition around each well is measured in millimeters to determine the antimicrobial activity.[1]
Minimum Inhibitory Concentration (MIC) and Minimum Killing Concentration (MKC) Determination:
-
A serial dilution of the test compounds is prepared in a liquid growth medium in a 96-well microtiter plate.
-
A standardized inoculum of the microorganism is added to each well.
-
The plates are incubated for a specified period (e.g., 24 hours at 37°C).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[2][3]
-
To determine the MKC, an aliquot from the wells showing no growth is subcultured onto fresh agar plates.
-
The MKC is the lowest concentration that results in no microbial growth on the agar plates.[2][3]
Anticancer Activity
The anticancer potential of dimethoxy-benzylamine compounds is a significant area of research. These molecules have been shown to inhibit the growth of various cancer cell lines through diverse mechanisms of action.
Cytotoxicity and Mechanistic Insights
(2,4-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine has been reported to exhibit significant anticancer activity against leukemia and breast cancer cell lines.[5] Studies in xenograft models of breast cancer have shown a reduction in tumor size following treatment with this compound.[5] The proposed mechanism involves the modulation of signaling pathways that control cell proliferation and apoptosis.[5]
Furthermore, derivatives of 2-(3,4-dimethoxyphenyl)benzazole have been synthesized and evaluated for their anticancer properties.[6] Notably, a compound bearing two chlorine atoms on the benzimidazole moiety was found to be the most potent against A549 lung cancer cells.[6] Another area of interest is the inhibition of tubulin polymerization. A series of trimethoxyphenyl (TMP)-based analogues, synthesized from a 2-(3,4-dimethoxyphenyl) starting material, exhibited potent cytotoxic activity against the hepatocellular carcinoma (HepG2) cell line by inhibiting β-tubulin polymerization, which in turn triggers apoptosis.[7]
Table 2: Anticancer Activity of Dimethoxy-benzylamine Derivatives
| Compound Class/Name | Cancer Cell Line | Activity Measure | Result | Reference |
|---|---|---|---|---|
| 2-(3,4-dimethoxyphenyl)benzazole (Cmpd 12) | A549 (Lung) | GI50 | 1.5 µg/mL | [6] |
| 2-(3,4-dimethoxyphenyl)benzazole (Cmpd 24) | MCF-7 (Breast) | GI50 | 7 µg/mL | [6] |
| 2-(3,4-dimethoxyphenyl)benzazole (Cmpd 24) | HeLa (Cervical) | GI50 | 5.5 µg/mL | [6] |
| TMP-based azalactone derivative (Cmpd 9) | HepG2 (Liver) | IC50 | 1.38 µM | [7] |
| TMP-based azalactone derivative (Cmpd 10) | HepG2 (Liver) | IC50 | 2.52 µM | [7] |
| TMP-based azalactone derivative (Cmpd 11) | HepG2 (Liver) | IC50 | 3.21 µM | [7] |
| N-phenyl triazinone derivative (Cmpd 9) | HepG2 (Liver) | β-tubulin inhibition | 86.73% | [7] |
| N-pyridoyl triazinone derivative (Cmpd 10) | HepG2 (Liver) | β-tubulin inhibition | 80.51% | [7] |
| N-phenylthiazolyl triazinone (Cmpd 11) | HepG2 (Liver) | β-tubulin inhibition | 69.95% |[7] |
Experimental Protocols for Anticancer Assays
In Vitro Cytotoxicity Assay (e.g., MTT Assay):
-
Cancer cells (e.g., HepG2, A549, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.[7]
Tubulin Polymerization Assay (ELISA-based):
-
Cell lysates from treated (with test compounds at their IC50 concentration) and untreated cancer cells are prepared.
-
The levels of polymerized (or depolymerized) β-tubulin are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
The results are often expressed as a percentage of inhibition compared to a known tubulin inhibitor like podophyllotoxin.[7]
Neurological and Receptor Activity
Dimethoxy-benzylamine derivatives have also been explored for their effects on the central nervous system (CNS). Their structural similarity to certain neurotransmitters suggests potential interactions with various receptors and transporters.
Serotonin 5-HT2 Receptor Agonism
Structure-activity relationship studies on 4-substituted-2,5-dimethoxyphenethylamines led to the discovery of potent serotonin 5-HT2 receptor agonists.[8] One such compound, CYB210010, demonstrated high agonist potency at both 5-HT2A and 5-HT2C receptors. This compound was found to be orally bioavailable, capable of crossing into the CNS, and engaging with 5-HT2A receptors in the frontal cortex.[8] Such activity is significant as 5-HT2 receptor activation is implicated in neuroplasticity, and agonists are being investigated for therapeutic potential in various neurological and psychiatric disorders.[8] 2,4-Dimethoxybenzylamine has also been used in research focused on neurological disorders and in studies of neurotransmitter systems.[9][10]
Experimental Protocols for Receptor Activity
Receptor Binding Assays:
-
Cell membranes expressing the target receptor (e.g., 5-HT2A) are prepared.
-
The membranes are incubated with a radiolabeled ligand known to bind to the receptor.
-
Increasing concentrations of the test compound are added to compete with the radiolabeled ligand for binding sites.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of radioactivity bound to the membranes is measured.
-
The data is used to calculate the affinity (Ki) of the test compound for the receptor.
Functional Assays (e.g., Calcium Mobilization):
-
Cells expressing the G-protein coupled receptor of interest (e.g., 5-HT2A, which couples to Gq) are loaded with a calcium-sensitive fluorescent dye.
-
The cells are treated with the test compound.
-
Agonist binding activates the receptor, leading to an increase in intracellular calcium.
-
The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured over time.
-
The potency (EC50) and efficacy of the compound as an agonist can be determined from the dose-response curve.
Enzyme Inhibition
The ability of dimethoxy-benzylamine derivatives to inhibit specific enzymes is another promising area of their biological activity.
Inhibition of Cholinesterases and Other Enzymes
In a study evaluating methoxy benzoin, benzil, and stilbenoid derivatives, several compounds showed inhibitory activity against various enzymes.[11] Specifically, certain derivatives were identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. The same study also found inhibitors for α-amylase, α-glucosidase (relevant to diabetes), and tyrosinase (relevant to pigmentation).[11] For instance, compound 2 was the most effective against AChE, while compound 13 showed the best activity against BChE.[11]
Table 3: Enzyme Inhibitory Activity of Methoxy-Substituted Derivatives
| Compound Class/Name | Target Enzyme | Activity Measure | Result | Reference |
|---|---|---|---|---|
| Methoxy Benzoin (Cmpd 2) | Acetylcholinesterase (AChE) | IC50 | Most effective in class | [11] |
| Methoxy Benzil (Cmpd 13) | Butyrylcholinesterase (BChE) | IC50 | 70.94 µg/mL | [11] |
| Methoxy Benzoin (Cmpd 7) | Butyrylcholinesterase (BChE) | IC50 | 93.51 µg/mL | [11] |
| Methoxy Benzil (Cmpd 19) | α-Amylase | IC50 | Most effective in class | [11] |
| Methoxy Benzil (Cmpd 16) | α-Glucosidase | IC50 | Most effective in class | [11] |
| Methoxy Benzil (Cmpd 16) | Tyrosinase | IC50 | Most effective in class |[11] |
Experimental Protocol for Enzyme Inhibition (General)
-
The target enzyme is pre-incubated with various concentrations of the inhibitor (test compound) in a suitable buffer.
-
The enzymatic reaction is initiated by adding the specific substrate for the enzyme.
-
The reaction is allowed to proceed for a set amount of time at a controlled temperature.
-
The reaction is stopped, often by adding a chemical agent or by heat.
-
The amount of product formed (or substrate consumed) is measured, typically using a spectrophotometric or fluorometric method.
-
The percentage of inhibition is calculated for each concentration of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion and Future Perspectives
The dimethoxy-benzylamine scaffold is a privileged structure in medicinal chemistry, giving rise to compounds with a wide array of biological activities. The research highlighted in this guide demonstrates their potential as anticancer, antimicrobial, and neuroactive agents, as well as specific enzyme inhibitors. The quantitative data presented in the tables underscores the potency of these derivatives, while the detailed protocols provide a framework for their continued evaluation. The structure-activity relationship studies, though not exhaustively detailed here, are crucial for optimizing lead compounds. For example, the addition of halogen atoms can enhance anticancer activity, while modifications to side chains can modulate antimicrobial potency. Future research should focus on further elucidating the mechanisms of action, optimizing the pharmacokinetic and toxicological profiles of lead compounds, and exploring the full therapeutic potential of this versatile chemical class through the synthesis of novel analogues. The use of computational tools like molecular docking will continue to be invaluable in designing next-generation dimethoxy-benzylamine-based therapeutics.
References
- 1. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (2,4-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine | 510723-61-2 | Benchchem [benchchem.com]
- 6. Synthesis & Anticancer Evaluation of New Substituted 2-(3,4- Dimethoxyphenyl)benzazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. chemimpex.com [chemimpex.com]
- 11. acgpubs.org [acgpubs.org]
The Dimethoxybenzyl Group: A Strategic Tool in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The dimethoxybenzyl (DMB) group has emerged as a versatile and highly valuable protecting group in the intricate landscape of multi-step organic synthesis. Its unique electronic properties, conferred by the presence of two electron-donating methoxy groups on the benzyl ring, allow for a nuanced approach to the protection and deprotection of various functional groups, including alcohols, amines, and amides. This technical guide provides an in-depth exploration of the DMB group's role, offering a comprehensive overview of its applications, cleavage strategies, and experimental protocols to aid researchers in leveraging its full potential.
Core Principles and Advantages
The strategic placement of two methoxy groups on the benzyl ring significantly increases the electron density of the aromatic system compared to the more traditional benzyl (Bn) and p-methoxybenzyl (PMB) groups.[1][2] This heightened electron density is the cornerstone of the DMB group's utility, rendering it more susceptible to cleavage under both acidic and oxidative conditions.[1] This enhanced lability allows for its selective removal in the presence of other, more robust protecting groups, a critical feature for orthogonal protection strategies in the synthesis of complex molecules.[3][4]
The primary advantages of employing the DMB protecting group include:
-
Mild Deprotection Conditions: The DMB group can be cleaved under significantly milder acidic conditions than those required for PMB or Bn ethers, which is particularly beneficial when dealing with acid-sensitive substrates.[5]
-
Orthogonal Deprotection: The ability to selectively cleave the DMB group in the presence of other protecting groups like benzyl ethers, esters, and even the tert-butyloxycarbonyl (Boc) group under carefully controlled conditions, provides chemists with a powerful tool for intricate synthetic sequences.[3][4]
-
Enhanced Reaction Kinetics: In solid-phase peptide synthesis (SPPS), the use of a DMB group as a backbone protecting group on secondary amines disrupts interchain hydrogen bonding, mitigating peptide aggregation and thereby improving reaction kinetics for both acylation and deprotection steps.[6]
-
Prevention of Side Reactions: In carbohydrate chemistry, a DMB group on the amide nitrogen of 2-acetamido sugars can prevent the formation of undesirable oxazoline side products during glycosylation reactions.[3] Similarly, in peptide synthesis, it can be used to prevent aspartimide formation.[7][8]
Protection of Functional Groups
The introduction of the DMB group is typically achieved through a Williamson ether synthesis for alcohols or by reaction with a DMB-halide for amines.
Protection of Alcohols
The protection of an alcohol as its DMB ether is a straightforward and high-yielding process.
Experimental Protocol: Protection of an Alcohol with 2,4-Dimethoxybenzyl Chloride (DMB-Cl) [1]
-
Materials:
-
Alcohol (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv)
-
2,4-Dimethoxybenzyl chloride (1.2 equiv)
-
-
Procedure:
-
To a stirred solution of the alcohol in anhydrous THF at 0 °C, add sodium hydride portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 2,4-dimethoxybenzyl chloride in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Deprotection Strategies
The key advantage of the DMB group lies in the variety and mildness of the conditions under which it can be cleaved. The choice of deprotection method is dictated by the presence of other functional groups within the molecule, allowing for strategic and selective deprotection.
Acidic Cleavage
The enhanced stability of the 2,4-dimethoxybenzyl cation, formed upon protonation and departure of the protected functional group, facilitates the cleavage of DMB ethers under mild acidic conditions.[3] Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.
Experimental Protocol: Acidic Cleavage of a DMB Ether using TFA [3]
-
Materials:
-
DMB-protected compound (1.0 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
-
Cation scavenger (e.g., toluene or anisole, 10-20 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the DMB-protected compound in anhydrous dichloromethane.
-
Add a cation scavenger to the solution.
-
Cool the solution to 0 °C and add a solution of TFA in CH₂Cl₂ (e.g., 20% v/v) dropwise with stirring.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
The following diagram illustrates the mechanism of acid-catalyzed cleavage of a DMB-protected alcohol.
Caption: Mechanism of acid-catalyzed DMB ether cleavage.
Oxidative Cleavage
DMB ethers can be efficiently cleaved under neutral conditions using oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[5] This method provides an orthogonal deprotection pathway to acid- and base-labile protecting groups.
Experimental Protocol: Oxidative Cleavage of a DMB Ether using DDQ [3][5]
-
Materials:
-
DMB-protected compound (1.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5-2.5 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the DMB-protected substrate in a mixture of dichloromethane and water (e.g., 18:1 v/v).
-
Cool the solution to 0 °C and add DDQ portion-wise. The reaction mixture will typically turn dark.
-
Allow the reaction to warm to room temperature and stir, monitoring its progress by TLC. The reaction is usually complete within 1-3 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
The mechanism of oxidative cleavage with DDQ is depicted below.
Caption: Mechanism of oxidative DMB ether cleavage with DDQ.
Comparative Data
The enhanced lability of the DMB group compared to other common benzyl-type protecting groups is a key factor in its utility. The following table summarizes typical cleavage conditions and relative stabilities.
| Protecting Group | Typical Acidic Cleavage Conditions | Typical Oxidative Cleavage Reagent | Relative Stability |
| Benzyl (Bn) | Strong acids (e.g., HBr/AcOH) | Resistant | High |
| p-Methoxybenzyl (PMB) | Moderate acids (e.g., TFA, DDQ) | DDQ, CAN | Moderate |
| 2,4-Dimethoxybenzyl (DMB) | Mild acids (e.g., dilute TFA, DDQ) | DDQ, CAN | Low |
Applications in Complex Synthesis
The unique properties of the DMB group have led to its widespread adoption in various areas of organic synthesis, particularly in the synthesis of complex natural products, peptides, and carbohydrates.
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, the aggregation of growing peptide chains on the solid support can lead to incomplete reactions and low yields. The introduction of a DMB group on the backbone amide nitrogen disrupts the hydrogen bonding network responsible for this aggregation.[6]
The following workflow illustrates the role of the DMB group in an orthogonal SPPS strategy for the synthesis of a cyclic peptide.
Caption: Orthogonal SPPS workflow for cyclic peptide synthesis.[4]
Carbohydrate Chemistry
In the synthesis of complex oligosaccharides, the DMB group serves as an acid-labile protecting group for hydroxyl functionalities. Its graded lability compared to other benzyl-type ethers allows for hierarchical deprotection strategies, which are essential for the controlled assembly of carbohydrate building blocks.[3]
Conclusion
The dimethoxybenzyl group is a powerful and versatile tool in the arsenal of the modern synthetic chemist. Its heightened sensitivity to both acidic and oxidative cleavage provides a level of finesse and selectivity that is often required in the synthesis of complex, multifunctional molecules. From preventing aggregation in peptide synthesis to enabling orthogonal protection strategies in natural product synthesis, the DMB group continues to be a cornerstone of advanced organic chemistry, empowering researchers and drug development professionals to construct intricate molecular architectures with greater precision and efficiency.
References
Synthesis and Characterization of N-benzyl-3,4-DMA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-benzyl-3,4-dimethoxyamphetamine (N-benzyl-3,4-DMA), an analytical reference standard classified as an amphetamine. This document details the synthetic route via reductive amination and outlines the analytical methods for its characterization, including spectroscopic and chromatographic techniques. All data is presented in a structured format for clarity and ease of comparison.
Physicochemical Properties
N-benzyl-3,4-DMA hydrochloride is a crystalline solid with the following properties:
| Property | Value | Reference |
| IUPAC Name | N-benzyl-1-(3,4-dimethoxyphenyl)propan-2-amine hydrochloride | [1] |
| Synonyms | N-benzyl-3,4-Dimethoxyamphetamine, NSC 27115 | [1][2] |
| CAS Number | 2980-07-6 (HCl salt) | [1][2] |
| Molecular Formula | C₁₈H₂₃NO₂ • HCl | [2] |
| Formula Weight | 321.8 g/mol | [2] |
| Appearance | White powder | [1] |
| Purity | ≥98% | [2] |
| Melting Point | 174.06 °C (HCl salt) | [1] |
| λmax | 231 nm | [2] |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 10 mg/ml | [2] |
Synthesis by Reductive Amination
The primary synthetic route to N-benzyl-3,4-DMA is through the reductive amination of 3,4-dimethoxyamphetamine (3,4-DMA) with benzaldehyde. This method involves the formation of an intermediate imine, which is subsequently reduced to the secondary amine.
Experimental Protocol
Materials:
-
3,4-dimethoxyamphetamine hydrochloride (3,4-DMA HCl)
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hydrochloric acid (HCl) in diethyl ether or isopropanol
Procedure:
-
To a solution of 3,4-dimethoxyamphetamine hydrochloride (1.0 equivalent) in dichloromethane, add triethylamine (1.1 equivalents) and stir for 10 minutes at room temperature.
-
Add benzaldehyde (1.1 equivalents) to the solution and stir for an additional 1 hour to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) in portions to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude freebase of N-benzyl-3,4-DMA.
-
Purify the crude product by column chromatography on silica gel.
-
For the hydrochloride salt, dissolve the purified freebase in a minimal amount of diethyl ether or isopropanol and add a solution of hydrochloric acid in the respective solvent dropwise until precipitation is complete.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield N-benzyl-3,4-DMA hydrochloride as a white solid.
Caption: Synthetic workflow for N-benzyl-3,4-DMA HCl.
Characterization Data
The structural confirmation and purity of synthesized N-benzyl-3,4-DMA are established using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to elucidate the chemical structure by identifying the proton environments in the molecule.
Experimental Protocol:
-
Instrument: 400 MHz NMR Spectrometer
-
Sample Preparation: ~12 mg/mL in D₂O with TSP as a 0 ppm reference.[1]
-
Parameters:
-
Pulse Angle: 90°
-
Delay between pulses: 45 seconds[1]
-
¹H NMR Data (400 MHz, D₂O): The spectrum would show characteristic peaks for the aromatic protons of the benzyl and dimethoxyphenyl rings, the methoxy groups, the aliphatic protons of the propane chain, and the benzylic protons.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is employed to determine the purity of the compound and to confirm its molecular weight and fragmentation pattern.
Experimental Protocol:
-
Instrument: Agilent Gas Chromatograph with a Mass Selective Detector.[1]
-
Column: HP-5 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.[1]
-
Carrier Gas: Helium at 1.5 mL/min.[1]
-
Injector Temperature: 280°C.[1]
-
Oven Program: Initial temperature of 100°C for 1.0 min, ramp to 280°C at 12°C/min, and hold for 9.0 min.[1]
-
MS Parameters:
GC-MS Data:
| Parameter | Value | Reference |
|---|---|---|
| Retention Time | 13.07 min | [1] |
| Molecular Ion (M+) | m/z 285 (for freebase) | [1] |
| Major Fragments | Characteristic fragments corresponding to the loss of benzyl and other moieties. |[1] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Instrument: FTIR with a diamond ATR attachment.[1]
-
Scan Parameters:
-
Number of Scans: 32
-
Resolution: 4 cm⁻¹[1]
-
FTIR Data: The spectrum would display characteristic absorption bands for N-H stretching (for the secondary amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (ether).
References
Methodological & Application
Application Notes and Protocols for N-Alkylation of Benzyl-(3,4-dimethoxy-benzyl)-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the N-alkylation of the secondary amine, benzyl-(3,4-dimethoxy-benzyl)-amine. The presented methodology is based on the robust and highly selective reductive amination technique, a widely used transformation in organic synthesis and medicinal chemistry for the controlled alkylation of amines.[1][2][3]
Introduction
N-alkylation of secondary amines is a fundamental reaction in the synthesis of a vast array of biologically active molecules and pharmaceutical compounds. The introduction of alkyl groups to a nitrogen atom can significantly modulate the pharmacological properties of a molecule, including its potency, selectivity, and pharmacokinetic profile. This compound serves as a versatile scaffold, and its further functionalization through N-alkylation can lead to novel derivatives with potential therapeutic applications.
This protocol details a reliable method for the N-methylation of this compound using formaldehyde through reductive amination with sodium triacetoxyborohydride as the reducing agent. This method is favored for its mild reaction conditions and its ability to minimize the overalkylation that can be problematic with other methods like direct alkylation with alkyl halides.[4][5]
Data Presentation
The following table summarizes the expected quantitative data for the N-methylation of this compound. The data is representative of typical yields and purity achievable with the described protocol.
| Parameter | Value | Method of Analysis |
| Starting Material | This compound | --- |
| Molecular Weight | 257.33 g/mol [6] | --- |
| Product | N-Methyl-benzyl-(3,4-dimethoxy-benzyl)-amine | --- |
| Expected Yield | 85-95% | Gravimetric analysis after purification |
| Purity | >98% | HPLC, ¹H NMR |
| Reaction Conditions | ||
| Temperature | Room Temperature (20-25 °C) | Thermometer |
| Reaction Time | 12-18 hours | TLC Monitoring |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃, 400 MHz) | See expected shifts in protocol | NMR Spectroscopy |
| ¹³C NMR (CDCl₃, 100 MHz) | See expected shifts in protocol | NMR Spectroscopy |
| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₁₇H₂₂NO₂⁺ | Mass Spectrometry |
Experimental Protocol
N-Methylation of this compound via Reductive Amination
This protocol describes the synthesis of N-methyl-benzyl-(3,4-dimethoxy-benzyl)-amine from this compound and formaldehyde.
Materials:
-
This compound
-
Formaldehyde (37% solution in water)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq). Dissolve the amine in 1,2-dichloroethane (or dichloromethane) to a concentration of approximately 0.1 M.
-
Addition of Aldehyde: To the stirred solution, add formaldehyde (1.2 eq, 37% aqueous solution) at room temperature. Stir the mixture for 30-60 minutes. The formation of the intermediate iminium ion is expected during this time.
-
Reduction: In a separate container, weigh sodium triacetoxyborohydride (1.5 eq). Add the reducing agent portion-wise to the reaction mixture over 10-15 minutes. The reaction is mildly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 12-18 hours.
-
Workup: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine all organic layers.
-
Washing and Drying: Wash the combined organic layers with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-methyl-benzyl-(3,4-dimethoxy-benzyl)-amine.[7]
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[8][9]
Experimental Workflow Diagram
References
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 5. Amine alkylation - Wikipedia [en.wikipedia.org]
- 6. This compound | C16H19NO2 | CID 739191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Analytical methods for the quantification of Benzyl-(3,4-dimethoxy-benzyl)-amine
An Application Note on the Quantitative Analysis of Benzyl-(3,4-dimethoxy-benzyl)-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed analytical methods for the quantitative determination of this compound. The protocols described herein are based on established analytical techniques for structurally similar compounds and are intended to serve as a comprehensive guide for method development and validation. Two primary methods are presented: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a more sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification.
Chemical Information:
| Compound Name | This compound |
| Synonyms | N-benzyl-1-(3,4-dimethoxyphenyl)methanamine |
| CAS Number | 13174-24-8[1][2] |
| Molecular Formula | C16H19NO2[1][2] |
| Molecular Weight | 257.33 g/mol [1][2] |
| Chemical Structure |
|
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not required.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Triethylamine (for mobile phase modification)
-
Orthophosphoric acid (for pH adjustment)
-
Water (HPLC grade)
-
This compound reference standard
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile: 50mM Triethylamine (pH adjusted to 3.0 with orthophosphoric acid) (70:30, v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 40 °C[3] |
| Detection Wavelength | 220 nm[3] |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
3. Preparation of Solutions:
-
Mobile Phase Preparation: Prepare a 50mM triethylamine solution in water and adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Quantitative Data Summary (HPLC-UV)
| Parameter | Expected Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as biological fluids.
Experimental Protocol
1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Water (LC-MS grade)
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
2. Chromatographic and Mass Spectrometric Conditions:
Liquid Chromatography:
| Parameter | Condition |
| Column | C18, 2.1 mm x 100 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium formate with 0.1% Formic acid in Water[4] |
| Mobile Phase B | Acetonitrile with 0.1% Formic acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 258.1 (M+H)⁺ |
| Product Ions (m/z) | To be determined by infusion and fragmentation of the standard. Likely fragments would correspond to the benzyl (m/z 91) and dimethoxybenzyl (m/z 151) moieties. |
| Collision Energy | To be optimized |
| Dwell Time | 100 ms |
3. Preparation of Solutions:
-
Mobile Phase Preparation: Prepare the aqueous and organic mobile phases as described above.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with 50:50 methanol:water to obtain concentrations ranging from 0.1 ng/mL to 100 ng/mL. Each standard should contain the internal standard at a fixed concentration.
-
Sample Preparation (e.g., for Plasma): To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard to precipitate proteins. Vortex and centrifuge. Evaporate the supernatant to dryness and reconstitute in 100 µL of the initial mobile phase. Filter through a 0.22 µm syringe filter before injection.
4. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample using the calibration curve.
Quantitative Data Summary (LC-MS/MS)
| Parameter | Expected Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Analytical Workflow
References
- 1. This compound | C16H19NO2 | CID 739191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) method for Benzyl-(3,4-dimethoxy-benzyl)-amine
An HPLC (High-Performance Liquid Chromatography) method for the quantitative analysis of Benzyl-(3,4-dimethoxy-benzyl)-amine has been developed. This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development. The method is designed for the determination of purity and quantification of the compound in various sample matrices.
Chromatographic Conditions
A reversed-phase HPLC method was established for the analysis of this compound. The separation is achieved on a C18 stationary phase with a gradient elution profile using a mobile phase consisting of acetonitrile and a phosphate buffer. Detection is performed using a UV detector.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| UV Detection | 230 nm |
| Run Time | 25 minutes |
Experimental Protocol
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium Phosphate Monobasic (KH₂PO₄)
-
Phosphoric Acid (H₃PO₄)
-
Deionized Water
Preparation of Solutions
-
Mobile Phase A: Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample in the same diluent as the standard solution to achieve a final concentration within the linear range of the assay.
Chromatographic Procedure
-
Equilibrate the HPLC system and the column with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the standard solution to perform system suitability checks.
-
Inject 10 µL of the sample solution.
-
Run the gradient program as described in the chromatographic conditions table.
-
Record the chromatograms and integrate the peak area for the analyte.
System Suitability
The system suitability should be checked before starting the analysis. The acceptance criteria are as follows:
-
Tailing Factor (Asymmetry Factor): Not more than 2.0
-
Theoretical Plates: Not less than 2000
-
Relative Standard Deviation (RSD) for replicate injections: Not more than 2.0%
Data Presentation
The quantitative data for the analysis of this compound should be recorded and summarized. An example of expected results is provided below.
| Parameter | Result |
| Retention Time (min) | Approximately 12.5 min |
| Tailing Factor | 1.2 |
| Theoretical Plates | > 3000 |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Workflow Diagram
Caption: HPLC analysis workflow from preparation to results.
Protocol for the synthesis of Nimesulide derivatives using dimethoxy benzylamine
Application Notes and Protocols for the Synthesis of Nimesulide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following protocol is a representative example for the synthesis of Nimesulide derivatives. A specific protocol for the synthesis of Nimesulide derivatives using dimethoxy benzylamine was not found in the reviewed literature. This protocol details a common and effective two-step method involving the reduction of Nimesulide followed by N-acylation to generate a library of derivatives.
Introduction
Nimesulide, a non-steroidal anti-inflammatory drug (NSAID), is a selective cyclooxygenase-2 (COX-2) inhibitor.[1][2] Its therapeutic effects, which include analgesic, anti-inflammatory, and antipyretic properties, are a result of its complex mechanism of action that targets key mediators of the inflammatory process.[1] The modification of the Nimesulide structure is a key strategy in the development of new therapeutic agents with potentially enhanced efficacy, selectivity, or novel biological activities, including anti-cancer properties.[2]
This document provides a detailed protocol for the synthesis of N-acylated derivatives of Nimesulide. The synthesis is a two-step process:
-
Reduction of the nitro group of Nimesulide to form the key intermediate, N-(4-amino-2-phenoxyphenyl)methanesulfonamide.
-
N-acylation of the amino intermediate with various acyl chlorides to yield the final Nimesulide derivatives.
Mechanism of Action of Nimesulide
Nimesulide primarily exerts its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme.[3] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[1][3] Additionally, Nimesulide has been reported to have other mechanisms of action, including the inhibition of phosphodiesterases and the release of proteolytic enzymes.[3][4]
Figure 1: Simplified signaling pathway of Nimesulide's anti-inflammatory action.
Experimental Protocols
The following protocols are adapted from established synthetic methodologies for the chemical modification of Nimesulide.[3]
Materials and Reagents
-
Nimesulide (N-(4-nitro-2-phenoxyphenyl)methanesulfonamide)
-
Tin (Sn) powder
-
Concentrated Hydrochloric Acid (HCl)
-
Acyl chlorides (various)
-
Triethylamine
-
Dry Chloroform
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Ice
Step 1: Synthesis of N-(4-amino-2-phenoxyphenyl)methanesulfonamide
This procedure outlines the reduction of the nitro group on the Nimesulide scaffold.
Figure 2: Workflow for the reduction of Nimesulide.
Procedure:
-
To a mixture of Nimesulide (5 g, 16.2 mmol) and tin powder (3.13 g), add concentrated HCl (20 mL).[3]
-
Heat the mixture on a water bath at 90°C for 3 hours.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion of the reaction, pour the mixture into ice water.[3]
-
Filter the solid that separates out to isolate the crude product.
-
Wash the solid with ample water and dry under vacuum to obtain N-(4-amino-2-phenoxyphenyl)methanesulfonamide. This product is often used in the next step without further purification, as it is obtained in quantitative yield.[3]
Step 2: Synthesis of N-Acylated Nimesulide Derivatives
This is a general procedure for the acylation of the amino intermediate with various acyl chlorides.
Procedure:
-
Dissolve N-(4-amino-2-phenoxyphenyl)methanesulfonamide (1 g, 3.56 mmol) in dry chloroform.[3]
-
Add triethylamine (0.6 mL) to the solution.
-
Cool the solution to 0°C in an ice bath.
-
Add the desired acyl chloride (3.56 mmol) dropwise with constant stirring.[3]
-
After the addition is complete, stir the reaction mixture at room temperature for 10-15 minutes.[3]
-
Pour the reaction mixture into water (20 mL) and transfer to a separatory funnel.
-
Extract the aqueous layer with chloroform (3 x 25 mL).[3]
-
Combine the organic layers and wash with 10% HCl (10 mL) followed by water (2 x 10 mL).[3]
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.[3]
-
Purify the resulting residue by recrystallization from a chloroform-ethyl acetate mixture to yield the pure N-acylated Nimesulide derivative.[3]
Data Presentation
The following table summarizes the quantitative data for the synthesis of the intermediate and a representative N-acylated derivative.
| Compound Name | Molecular Formula | Melting Point (°C) | Yield (%) | Reference |
| N-(4-amino-2-phenoxyphenyl)methanesulfonamide | C₁₃H₁₄N₂O₃S | Not Reported | Quantitative | [3] |
| N-(4-benzamido-2-phenoxyphenyl)methanesulfonamide | C₂₀H₁₈N₂O₄S | 186 | Good to Excellent | [3] |
Characterization
The synthesized compounds should be characterized using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Melting Point: To determine the purity of the final products.
-
Spectroscopy (FTIR, ¹H NMR, ¹³C NMR, Mass Spectrometry): To confirm the chemical structure of the synthesized derivatives.[3][5]
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
-
Conduct all reactions in a well-ventilated fume hood.
-
Concentrated HCl is corrosive and should be handled with extreme care.
-
Chloroform is a suspected carcinogen and should be handled accordingly.
-
Dispose of all chemical waste according to institutional guidelines.
References
Application of Benzyl-(3,4-dimethoxy-benzyl)-amine Derivatives in Anticancer Studies: A Review of Related Compounds
Introduction
Quantitative Data on Anticancer Activity of Related Compounds
The following table summarizes the in vitro anticancer activity of various derivatives containing the 3,4-dimethoxybenzyl or a similar structural motif.
| Compound Class | Specific Derivative | Cancer Cell Line(s) | IC50/GI50 (µM) | Reference |
| 2-(3,4-dimethoxyphenyl)benzazoles | Dichloro-substituted benzimidazole derivative (Compound 12) | A549 (Non-small cell lung cancer) | 1.5 µg/mL | [1] |
| Imidazopyridine derivative (Compound 24) | MCF-7 (Breast cancer), HeLa (Cervical cancer) | 7 µg/mL, 5.5 µg/mL | [1] | |
| N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives | Compound 9b | A549, HCT116, MCF7, PC3 | < 5 µM for all | [2] |
| Compound 9d | A549, HCT116, MCF7, PC3 | < 5 µM for all | [2] | |
| Pyrazolo[4,3-c]pyridine Derivative | (E)-5-Benzyl-7-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3c]pyridine | - | 194.06 ± 7.88 µg/mL (Antioxidant activity, DPPH assay) | [3] |
| Indolin-2-one Derivative | 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one (RAJI) | MDA-MB-231 (Triple-negative breast cancer) | 20 µg/mL | [4] |
| 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one (RAJI) | MDA-MB-468 (Triple-negative breast cancer) | 25 µg/mL | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the studies of related compounds are provided below. These protocols can serve as a reference for designing and conducting anticancer evaluations of new compounds, including Benzyl-(3,4-dimethoxy-benzyl)-amine.
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Test compound stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the test compound in complete growth medium.
-
After 24 hours, remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the test compound) and a blank control (medium only).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cancer cells by treating them with the test compound at various concentrations for a specified duration.
-
Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. The cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Signaling Pathways and Mechanisms of Action
Studies on derivatives of this compound suggest that their anticancer effects may be mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. For example, the indolin-2-one derivative, RAJI, has been shown to induce apoptosis in triple-negative breast cancer cells by targeting the Akt/PI3K signaling pathway[4].
Hypothetical Signaling Pathway Modulation
The following diagram illustrates a potential mechanism of action for a this compound derivative that targets the PI3K/Akt signaling pathway, leading to the induction of apoptosis.
References
- 1. Synthesis & Anticancer Evaluation of New Substituted 2-(3,4- Dimethoxyphenyl)benzazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of pyrazolo-pyridine analogues using Benzyl-(3,4-dimethoxy-benzyl)-amine derivatives
Application Note AP-PYR-001
Introduction
Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These activities include potential as anticancer, anti-inflammatory, antimicrobial, and kinase inhibiting agents.[1][2] The core structure of pyrazolo[3,4-b]pyridine is analogous to purines, which allows these compounds to interact with a variety of biological targets.[3][4]
This application note details a robust and efficient one-pot, three-component synthesis of substituted pyrazolo[3,4-b]pyridine analogues. While the direct synthesis from Benzyl-(3,4-dimethoxy-benzyl)-amine derivatives is not widely reported, a common and effective method to incorporate the 3,4-dimethoxy-benzyl moiety into the pyrazolo-pyridine scaffold is through the use of 3,4-dimethoxybenzaldehyde as a key starting material. The protocol described herein utilizes an aromatic aldehyde, an active methylene compound, and an aminopyrazole derivative to construct the target heterocyclic system in a single step, often with high yields and in environmentally benign media.
General Synthetic Scheme
The synthesis of 6-amino-4-aryl-5-cyanopyrazolo[3,4-b]pyridines is typically achieved through a one-pot condensation of an aromatic aldehyde, malononitrile, and a 5-aminopyrazole derivative. This reaction can be catalyzed by various agents and can be performed under conventional heating or microwave irradiation.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 6-Amino-4-(3,4-dimethoxyphenyl)-5-cyano-3-methyl-1-phenylpyrazolo[3,4-b]pyridine in Aqueous Media
Materials:
-
3,4-Dimethoxybenzaldehyde
-
Malononitrile
-
5-Amino-3-methyl-1-phenylpyrazole
-
Sodium dodecyl sulfate (SDS)
-
Water
-
Ethanol
Procedure:
-
A mixture of 3,4-dimethoxybenzaldehyde (4 mmol), malononitrile (4 mmol), 5-amino-3-methyl-1-phenylpyrazole (4 mmol), and SDS (0.2 g) in water (10 ml) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
The mixture is stirred at 90°C for 10–25 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The crystalline powder that forms is collected by filtration.
-
The collected solid is washed with water.
-
The crude product is purified by recrystallization from ethanol to yield the pure 6-Amino-4-(3,4-dimethoxyphenyl)-5-cyano-3-methyl-1-phenylpyrazolo[3,4-b]pyridine.
Data Presentation
Table 1: Synthesis of Pyrazolo[3,4-b]pyridine Analogues via Three-Component Reaction
| Product | Aromatic Aldehyde | Catalyst/Solvent | Time (h) | Yield (%) | M.p. (°C) |
| 4a | Benzaldehyde | SDS/Water | 10 | 92 | 230-232 |
| 4b | 4-Methylbenzaldehyde | SDS/Water | 12 | 90 | 225-227 |
| 4c | 4-Methoxybenzaldehyde | SDS/Water | 12 | 95 | 210-212 |
| 4d | 4-Chlorobenzaldehyde | SDS/Water | 15 | 88 | 248-250 |
| 4e | 4-Nitrobenzaldehyde | SDS/Water | 20 | 85 | 288-290 |
| 4f | 3-Nitrobenzaldehyde | SDS/Water | 25 | 82 | 265-267 |
| 4g | 3,4-Dimethoxybenzaldehyde | SDS/Water | 18 | 93 | 217-219 |
Visualizations
Caption: Experimental workflow for the one-pot synthesis of pyrazolo[3,4-b]pyridine analogues.
Many pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer. The diagram below illustrates a simplified generic kinase signaling pathway that can be targeted by such inhibitors.
Caption: Simplified kinase signaling pathway targeted by pyrazolo-pyridine inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-N Bond Cleavage of Dimethoxybenzyl-Substituted Tertiary Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the C-N bond cleavage of dimethoxybenzyl (DMB)-substituted tertiary sulfonamides. This reaction is a critical deprotection strategy in organic synthesis, particularly in the context of drug discovery and development where the sulfonamide moiety is a key functional group.[1][2][3] The DMB group serves as a reliable protecting group for the nitrogen atom of sulfonamides, and its efficient cleavage is essential for the synthesis of target molecules.
Introduction
The cleavage of the C-N bond in tertiary sulfonamides protected with electron-rich benzyl groups, such as the 3,4-dimethoxybenzyl (DMB) group, is a frequently employed transformation in organic synthesis.[4] The DMB group's utility stems from its susceptibility to cleavage under mild acidic conditions, which allows for selective deprotection in the presence of other sensitive functional groups.[4] This protocol focuses on a highly chemoselective method for the C-N bond cleavage of DMB-substituted tertiary sulfonamides utilizing a catalytic amount of Bismuth(III) triflate (Bi(OTf)₃).[4][5]
Reaction Principle
The C-N bond cleavage is predicated on the stability of the in situ-generated 3,4-dimethoxybenzyl carbocation.[4] The reaction is typically facilitated by a Lewis acid or a Brønsted acid, which promotes the departure of the DMB group. The resulting secondary sulfonamide is obtained in good to excellent yields. While various methods exist for N-debenzylation, including hydrogenolysis and oxidative cleavage, the use of catalytic Bi(OTf)₃ offers a mild and efficient alternative.[4]
Key Applications
-
Drug Discovery: The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1][2][3] The ability to deprotect sulfonamides under mild conditions is crucial for the late-stage functionalization of complex molecules and the synthesis of compound libraries for screening.
-
Organic Synthesis: This method provides a robust tool for the deprotection of sulfonamides, enabling the synthesis of a variety of nitrogen-containing compounds.
-
Protecting Group Strategy: The DMB group, in conjunction with this cleavage protocol, offers a valuable protecting group strategy for the nitrogen atom of sulfonamides.
Experimental Protocols
General Procedure for C-N Bond Cleavage of Tertiary Sulfonamides
This protocol is adapted from the work of Bhattacharya et al. in ACS Omega (2021).[4][5]
Materials:
-
DMB-substituted tertiary sulfonamide (1.0 equiv)
-
Bismuth(III) triflate (Bi(OTf)₃) (0.05 equiv)
-
1,2-Dichloroethane (DCE)
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of the DMB-substituted tertiary sulfonamide (0.25 mmol, 1.0 equiv) in 1,2-dichloroethane (2 mL), add Bi(OTf)₃ (0.05 equiv).[4][5]
-
Heat the resulting mixture to reflux at 85 °C for 2 hours.[4][5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the 1,2-dichloroethane under reduced pressure using a rotary evaporator.[4][5]
-
Purify the crude residue directly by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the desired C-N bond cleavage product.[4][5]
Synthesis of Tertiary Sulfonamides (Protection of Secondary Amines)
Procedure:
-
All sulfonyl-protected tertiary N-aryl sulfonamides can be prepared from the corresponding secondary amine and sulfonyl chloride (2.0 equiv) in the presence of triethylamine (Et₃N) (3.0 equiv) and 4-dimethylaminopyridine (DMAP) (10 mol %) in dichloromethane (DCM) at room temperature.[4]
Data Presentation
Table 1: Optimization of Lewis Acid Catalyst for C-N Bond Cleavage
| Entry | Lewis Acid (mol %) | Yield (%) |
| 1 | Bi(OTf)₃ (5) | 95 |
| 2 | Fe(OTf)₃ (5) | 85 |
| 3 | Sc(OTf)₃ (5) | 82 |
| 4 | Al(OTf)₃ (5) | 78 |
| 5 | FeCl₃ (5) | 72 |
| 6 | AlCl₃ (5) | 68 |
| 7 | Bi(NO₃)₃ (5) | No reaction |
| 8 | BiCl₃ (5) | No reaction |
Reaction conditions: N-(3,4-dimethoxybenzyl)-4-methyl-N-phenylbenzenesulfonamide (1.0 equiv), Lewis acid (0.05 equiv) in 1,2-dichloroethane at 85 °C for 2 h. Yields are for the isolated product, 4-methyl-N-phenylbenzenesulfonamide.[4][5]
Table 2: Substrate Scope of DMB-Substituted Tertiary Sulfonamides for C-N Bond Cleavage with Bi(OTf)₃
| Entry | Substrate | Product | Yield (%) |
| 1 | N-(3,4-Dimethoxybenzyl)-4-methyl-N-phenylbenzenesulfonamide | 4-Methyl-N-phenylbenzenesulfonamide | 95 |
| 2 | N-(4-Chlorophenyl)-N-(3,4-dimethoxybenzyl)-4-methylbenzenesulfonamide | N-(4-Chlorophenyl)-4-methylbenzenesulfonamide | 92 |
| 3 | N-(4-Bromophenyl)-N-(3,4-dimethoxybenzyl)-4-methylbenzenesulfonamide | N-(4-Bromophenyl)-4-methylbenzenesulfonamide | 90 |
| 4 | N-(3,4-Dimethoxybenzyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide | N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide | 60 |
| 5 | N-Benzyl-N-(3,4-dimethoxybenzyl)-4-methylbenzenesulfonamide | N-Benzyl-4-methylbenzenesulfonamide | 88 |
Reaction conditions: Substrate (1.0 equiv), Bi(OTf)₃ (0.05 equiv) in 1,2-dichloroethane at 85 °C for 2 h. Yields are for the isolated products.[4][5]
Visualizations
Reaction Mechanism
The proposed mechanism for the Bi(OTf)₃-catalyzed C-N bond cleavage involves the initial activation of the sulfonamide by the Lewis acid, followed by the departure of the stable 3,4-dimethoxybenzyl carbocation. This carbocation is then scavenged, leading to the formation of the deprotected secondary sulfonamide.
Caption: Proposed mechanism for Bi(OTf)₃-catalyzed C-N bond cleavage.
Experimental Workflow
The following diagram outlines the general workflow for the C-N bond cleavage reaction.
Caption: General experimental workflow for DMB-sulfonamide deprotection.
Troubleshooting
-
Incomplete Reaction: If TLC analysis indicates the presence of starting material after the specified reaction time, the reaction can be allowed to proceed for a longer duration. Ensure the reaction temperature is maintained at 85 °C.
-
Low Yield: The purity of the reagents and solvent can significantly impact the reaction yield. Ensure that anhydrous 1,2-dichloroethane is used. The activity of the Bi(OTf)₃ catalyst is also crucial.
-
Side Reactions: For electron-rich aryl-substituted sulfonamides, the formation of detosylated and tosyl-group-migrated byproducts may be observed.[5] Careful purification by column chromatography is necessary to isolate the desired product.
Safety Precautions
-
1,2-Dichloroethane is a toxic and flammable solvent. Handle it in a well-ventilated fume hood.
-
Bismuth(III) triflate is a moisture-sensitive and corrosive solid. Handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Standard laboratory safety practices should be followed at all times.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]
- 4. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Benzyl-(3,4-dimethoxy-benzyl)-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude Benzyl-(3,4-dimethoxy-benzyl)-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, which is often synthesized via reductive amination of 3,4-dimethoxybenzaldehyde with benzylamine.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product Contaminated with Starting Materials (3,4-dimethoxybenzaldehyde and/or benzylamine) | Incomplete reaction or inefficient purification. | - Column Chromatography: Optimize the mobile phase to better separate the product from the more polar starting materials. A gradient elution may be effective. - Acid-Base Extraction: Perform an acid wash (e.g., 1M HCl) to remove unreacted benzylamine, followed by a bisulfite wash to remove residual aldehyde. Neutralize the aqueous layer containing benzylamine with a base (e.g., NaOH) to recover it if desired. |
| Presence of a Higher Molecular Weight Impurity | Formation of a tertiary amine byproduct, N,N-dithis compound, due to over-alkylation. | - Column Chromatography: The tertiary amine is typically less polar than the desired secondary amine. Use a less polar mobile phase to elute the tertiary amine first. - Fractional Distillation: If the boiling points are sufficiently different, vacuum distillation may separate the secondary and tertiary amines. |
| Product is an Oil and Difficult to Handle | The free base of this compound is likely a high-boiling oil. | - Convert to a Salt: Convert the amine to its hydrochloride salt by treating a solution of the amine (e.g., in diethyl ether or ethyl acetate) with a solution of HCl in the same solvent. The resulting salt is often a crystalline solid that is easier to handle and purify by recrystallization. |
| Yellow or Brown Color in the Purified Product | Oxidation of the amine or presence of colored impurities. Amines are susceptible to air oxidation. | - Distillation: Vacuum distillation can separate the desired amine from non-volatile colored impurities.[1] - Charcoal Treatment: During recrystallization of the hydrochloride salt, adding a small amount of activated charcoal to the hot solution can help remove colored impurities. Be aware that this may reduce the overall yield. |
| Streaking or Tailing of the Product Spot on TLC | The basic amine is interacting with the acidic silica gel on the TLC plate. | - Modify the Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonia solution, to the TLC mobile phase to neutralize the acidic sites on the silica gel. |
| Low Yield After Purification | Product loss during multiple purification steps or decomposition. | - Optimize Each Step: Carefully optimize each purification step to maximize recovery. For example, in extractions, ensure complete phase separation and back-extract aqueous layers. In chromatography, choose an appropriate column size and mobile phase to minimize band broadening. - Handle with Care: Minimize exposure of the amine to air and heat to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound synthesized by reductive amination?
A1: The most common impurities include:
-
Unreacted Starting Materials: 3,4-dimethoxybenzaldehyde and benzylamine.
-
Over-alkylation Product: The tertiary amine, N,N-dithis compound.
-
Imine Intermediate: The N-(3,4-dimethoxybenzylidene)benzylamine intermediate may be present if the reduction step is incomplete.
-
Oxidation Products: Various colored impurities can form due to the air sensitivity of amines.[1]
Q2: Which purification technique is most suitable for obtaining high-purity this compound?
A2: A combination of techniques is often most effective.
-
Acid-Base Extraction: This is a good first step to remove acidic and basic impurities, as well as unreacted starting materials.
-
Column Chromatography: This is a powerful technique for separating the desired secondary amine from the less polar tertiary amine byproduct and other neutral impurities.
-
Vacuum Distillation: If the product is thermally stable, vacuum distillation can be an excellent method for obtaining a very pure, colorless product, especially for larger-scale purifications.
-
Recrystallization of the Hydrochloride Salt: For obtaining a high-purity, solid form of the product, conversion to the hydrochloride salt followed by recrystallization is a highly effective method.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is the most common method. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate with a small amount of triethylamine) to separate the components. Visualize the spots using a UV lamp (as the aromatic rings will absorb UV light) and/or a staining agent such as ninhydrin (which stains primary and secondary amines) or potassium permanganate.
Q4: My amine product is streaking badly on the silica gel column. What can I do?
A4: This is a common problem due to the interaction of the basic amine with the acidic silanol groups on the silica gel. To mitigate this, you can:
-
Add a small percentage (0.1-1%) of a volatile base like triethylamine to your eluent.
-
Use a stationary phase that is less acidic, such as alumina or amine-functionalized silica.
Q5: Is it better to purify the free base or the hydrochloride salt?
A5: This depends on the desired final form and the impurities present.
-
Free Base: Purification by column chromatography or distillation yields the free base, which is often an oil. This is suitable if the final application requires the free amine.
-
Hydrochloride Salt: Purification by recrystallization of the hydrochloride salt typically yields a stable, crystalline solid with high purity. This is often preferred for storage and handling.
Quantitative Data Summary
The following table summarizes typical physical properties and chromatographic data for the target compound and related substances. Please note that some of these values are estimated based on structurally similar compounds and should be used as a starting point for experimental optimization.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Approx. TLC Rf (Hexanes:EtOAc 4:1 + 0.5% Et3N) |
| This compound | 257.33 | >300 (atm, est.) | 0.4 |
| 3,4-Dimethoxybenzaldehyde | 166.17 | 281 (atm) | 0.6 |
| Benzylamine | 107.15 | 185 (atm) | 0.2 |
| N,N-dithis compound | 347.46 | >350 (atm, est.) | 0.7 |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a starting point for the purification of crude this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (Et3N)
-
TLC plates, UV lamp, and appropriate staining solution (e.g., ninhydrin or potassium permanganate)
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate in a solvent system such as 4:1 Hexanes:EtOAc with 0.5% Et3N. Visualize the spots under a UV lamp and with a stain to identify the product and impurities.
-
Column Packing: Prepare a flash chromatography column with silica gel, slurried in a non-polar solvent like hexanes.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble materials, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Start the elution with a non-polar mobile phase (e.g., 95:5 Hexanes:EtOAc + 0.5% Et3N). Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds. The expected elution order is: tertiary amine > aldehyde > desired secondary amine > primary amine.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification via Acid-Base Extraction and Recrystallization of the Hydrochloride Salt
This protocol is suitable for removing starting materials and obtaining a stable, crystalline product.
Materials:
-
Crude this compound
-
Diethyl ether (or ethyl acetate)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
HCl solution in diethyl ether (2M)
-
Recrystallization solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes)
Procedure:
-
Dissolution: Dissolve the crude product in diethyl ether.
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 50 mL for every 100 mL of ether solution). This will protonate the amines and extract them into the aqueous layer, leaving neutral impurities (like the aldehyde) in the organic layer.
-
Free-Basing: Combine the acidic aqueous layers and cool in an ice bath. Slowly add a concentrated NaOH solution until the pH is >12. This will deprotonate the amine, which may precipitate or form an oily layer.
-
Extraction of Free Base: Extract the free amine back into diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the purified free amine.
-
Salt Formation: Dissolve the purified free amine in a minimal amount of cold diethyl ether. While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise. The hydrochloride salt should precipitate as a white solid.
-
Isolation of Salt: Collect the solid by vacuum filtration and wash with cold diethyl ether.
-
Recrystallization: Recrystallize the crude hydrochloride salt from a suitable solvent or solvent pair (e.g., ethanol/diethyl ether or isopropanol/hexanes) to obtain the pure, crystalline this compound hydrochloride.
Visualizations
References
Technical Support Center: Synthesis of Benzyl-(3,4-dimethoxy-benzyl)-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Benzyl-(3,4-dimethoxy-benzyl)-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and efficient method for the synthesis of this compound is through the reductive amination of 3,4-dimethoxybenzaldehyde with benzylamine. This reaction involves the formation of an intermediate imine, which is then reduced to the desired secondary amine.
Q2: Which reducing agents are suitable for this synthesis?
Several reducing agents can be employed for the reductive amination process. The choice of a reducing agent can significantly impact the reaction's outcome and the formation of side products. Commonly used reducing agents include:
-
Sodium borohydride (NaBH₄): A strong and cost-effective reducing agent. However, its reactivity requires careful control of reaction conditions to avoid side reactions.
-
Sodium cyanoborohydride (NaBH₃CN): A milder reducing agent that is selective for the iminium ion over the carbonyl group, which can minimize the reduction of the starting aldehyde.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): Another mild and selective reducing agent that offers similar advantages to sodium cyanoborohydride.
Q3: What are the primary side reactions to be aware of during the synthesis?
The main side reactions that can occur during the synthesis of this compound are:
-
Reduction of the starting aldehyde: 3,4-dimethoxybenzaldehyde can be reduced to 3,4-dimethoxybenzyl alcohol, particularly when a strong reducing agent like sodium borohydride is used improperly.
-
Over-alkylation of the product: The newly formed secondary amine, this compound, can react with another molecule of 3,4-dimethoxybenzaldehyde to form an undesired tertiary amine.[1]
-
Acetal Formation: In protic solvents like methanol, the aldehyde can form an acetal, rendering it unreactive.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low yield of the desired product and presence of 3,4-dimethoxybenzyl alcohol.
-
Cause: Premature addition of a strong reducing agent like sodium borohydride before the complete formation of the imine intermediate. The reducing agent reduces the starting aldehyde to the corresponding alcohol.[2]
-
Solution:
-
Stepwise procedure: First, allow for the complete formation of the imine by stirring 3,4-dimethoxybenzaldehyde and benzylamine together in a suitable solvent for a period before adding the reducing agent. Monitoring the reaction by Thin Layer Chromatography (TLC) can confirm the consumption of the aldehyde.
-
Use a milder reducing agent: Employing sodium cyanoborohydride or sodium triacetoxyborohydride can selectively reduce the iminium ion in the presence of the aldehyde, thus minimizing alcohol formation.[3]
-
Issue 2: Formation of a significant amount of a higher molecular weight byproduct, likely a tertiary amine.
-
Cause: The product, this compound, acts as a nucleophile and reacts with another equivalent of 3,4-dimethoxybenzaldehyde, leading to over-alkylation.[1]
-
Solution:
-
Stoichiometry control: Use a slight excess of benzylamine (e.g., 1.1 to 1.2 equivalents) relative to 3,4-dimethoxybenzaldehyde. This increases the probability of the aldehyde reacting with the primary amine instead of the secondary amine product.[1]
-
Slow addition of the aldehyde: If feasible, adding the aldehyde slowly to the mixture of the amine and the reducing agent can help maintain a low concentration of the aldehyde, thereby disfavoring the over-alkylation reaction.
-
Issue 3: The reaction appears incomplete, with a significant amount of unreacted benzylamine remaining despite using an excess of the aldehyde.
-
Cause: Formation of an acetal from the reaction of 3,4-dimethoxybenzaldehyde with a protic solvent like methanol. The acetal is not reactive towards the amine under these conditions.
-
Solution:
-
Use an aprotic solvent: Switching to an aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) can prevent acetal formation.
-
Use of molecular sieves: Adding activated molecular sieves (e.g., 4Å) to the reaction mixture can help remove water and drive the imine formation equilibrium forward, which can be beneficial even in aprotic solvents.[1]
-
Data Presentation
Table 1: Comparison of Reducing Agents in Reductive Amination
| Reducing Agent | Strength | Selectivity for Imine/Iminium Ion | Common Side Reactions | Typical Solvents |
| Sodium Borohydride (NaBH₄) | Strong | Low | Aldehyde Reduction | Methanol, Ethanol |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild | High | Potential for cyanide byproducts | Methanol, THF |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild | High | - | Dichloromethane, 1,2-Dichloroethane |
Note: The propensity for side reactions can be influenced by reaction conditions such as temperature, pH, and the order of reagent addition.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination with Sodium Borohydride
-
Imine Formation:
-
In a round-bottom flask, dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) and benzylamine (1.1 equivalents) in methanol.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine. The progress of the reaction can be monitored by TLC.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours or until the reaction is complete as indicated by TLC.
-
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.
-
Mandatory Visualization
Caption: Main reaction and side reactions in the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Stability of Benzyl-(3,4-dimethoxy-benzyl)-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of Benzyl-(3,4-dimethoxy-benzyl)-amine in various solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound can be influenced by several factors, including the chemical properties of the solvent, temperature, pH, light exposure, and the presence of oxygen. Amines are susceptible to oxidative degradation, and the benzyl group can also be a site for chemical reactions.[1]
Q2: Which solvents are recommended for preparing stock solutions of this compound for stability studies?
A2: Acetonitrile and methanol are commonly used solvents for preparing stock solutions of amine-containing compounds for stability studies due to their volatility and compatibility with analytical techniques like HPLC.[2] However, the choice of solvent should also consider the intended application and the solubility of the compound.
Q3: What are the expected degradation products of this compound?
A3: Based on the structure of this compound, potential degradation pathways include oxidation of the amine to form an imine, which can be further hydrolyzed to an aldehyde (benzaldehyde or 3,4-dimethoxybenzaldehyde) and the corresponding amine.[3][4] N-oxidation is another possible degradation pathway for amines.[1]
Q4: How can I monitor the degradation of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is a common and effective technique for monitoring the degradation of the parent compound and the formation of degradation products.[5][6] Mass spectrometry (LC-MS) can be coupled with HPLC to identify the mass of any degradation products formed.[2]
Troubleshooting Guides
Issue 1: Inconsistent Stability Results Between Experiments
Q: Why am I observing significant variability in the stability of this compound across different experimental runs?
A: Inconsistent results can arise from several factors related to experimental conditions and sample handling.
Troubleshooting Steps:
-
Verify Solvent Quality: Ensure the use of high-purity, HPLC-grade solvents. Contaminants in the solvent can catalyze degradation.
-
Control Temperature: Use a calibrated incubator or water bath to maintain a consistent temperature throughout the experiment. Temperature fluctuations can significantly affect degradation rates.
-
Standardize pH: If using aqueous solutions, ensure the pH is accurately measured and buffered to maintain consistency.
-
Protect from Light: Benzylamines can be susceptible to photolytic degradation.[1] Protect samples from light by using amber vials or covering them with aluminum foil, unless photostability is the parameter being tested.
-
Control Headspace and Oxygen: For oxidative stability studies, ensure consistent exposure to air or use a controlled atmosphere (e.g., purging with nitrogen for anaerobic conditions).
Issue 2: Mass Imbalance in Forced Degradation Studies
Q: In my forced degradation study, the decrease in the parent peak area does not correspond to the increase in the areas of the observed degradant peaks. What could be the cause?
A: A lack of mass balance is a common issue in forced degradation studies and can be attributed to several factors.
Troubleshooting Steps:
-
Check for Non-UV Active Degradants: Some degradation products may lack a chromophore and will not be detected by a UV detector. Using a mass spectrometer (MS) or a charged aerosol detector (CAD) can help identify such compounds.
-
Investigate Volatile Degradants: Degradation may lead to the formation of volatile compounds that are lost from the sample vial.
-
Assess Peak Purity: The parent peak may be co-eluting with one or more degradation products. A photodiode array (PDA) detector can be used to assess peak purity.
-
Consider Adsorption: The compound or its degradants may adsorb to the surface of the sample container. Using silanized glass vials can mitigate this issue.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound.[2]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 8 hours, protected from light.
-
Thermal Degradation: Store a solid sample of the compound in an oven at 80°C for 72 hours. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to a UV light source (e.g., 254 nm) for 24 hours.[7][8][9][10][11] Keep a control sample wrapped in aluminum foil.
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
-
Use a mass spectrometer (LC-MS) to determine the mass of any observed degradation products.
Protocol 2: HPLC Method for Stability Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like 0.1% trifluoroacetic acid or formic acid to ensure good peak shape for the amine.[5][12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or a wavelength corresponding to the absorbance maximum of this compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Data Presentation
The following tables present hypothetical quantitative data from a forced degradation study of this compound. This data is for illustrative purposes to guide researchers in presenting their own experimental findings.
Table 1: Stability of this compound under Forced Degradation Conditions
| Stress Condition | Duration | Remaining Parent Compound (%) | Major Degradation Product(s) (%) |
| 0.1 M HCl | 24 hours | 92.5 | DP1 (3.8%), DP2 (2.1%) |
| 0.1 M NaOH | 24 hours | 85.2 | DP3 (8.5%), DP4 (4.7%) |
| 3% H₂O₂ | 8 hours | 78.9 | DP5 (15.3%) |
| Thermal (80°C, solid) | 72 hours | 98.1 | Minor unidentified impurities |
| Photolytic (UV light) | 24 hours | 91.7 | DP6 (5.9%) |
DP = Degradation Product
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential oxidative degradation pathway.
Caption: Decision tree for troubleshooting inconsistent data.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 4. ias.ac.in [ias.ac.in]
- 5. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 6. Benzylamine | SIELC Technologies [sielc.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. pharmaceuticalguideline.com [pharmaceuticalguideline.com]
- 9. database.ich.org [database.ich.org]
- 10. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 11. Photostability Chamber Testing The Stability Of Drugs - [acmasindia.com]
- 12. Sciencemadness Discussion Board - Bizzare observation about benzylamines- explanation? - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Optimization of Benzylamine Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the synthesis of benzylamine.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of benzylamine, offering potential causes and solutions.
Issue 1: Low Yield of Benzylamine in Reductive Amination
-
Question: My reductive amination of benzaldehyde with ammonia is resulting in a low yield of benzylamine. What are the common causes and how can I improve it?
-
Answer: Low yields in the reductive amination for benzylamine synthesis can be attributed to several factors. A primary consideration is the incomplete formation of the intermediate imine. This equilibrium can be shifted towards the imine by removing water, which can be achieved through azeotropic distillation or the use of dehydrating agents like molecular sieves.[1] Another critical factor is the choice of reducing agent. A strong reducing agent, such as sodium borohydride (NaBH₄), may prematurely reduce the starting benzaldehyde to benzyl alcohol.[1] To circumvent this, employing a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) is recommended, as they preferentially reduce the iminium ion over the carbonyl group.[1][2] Furthermore, optimizing the reaction pH to a mildly acidic environment (pH 4-5) is generally optimal for imine formation.[1]
Issue 2: Formation of Secondary and Tertiary Amine Byproducts
-
Question: I am observing significant amounts of dibenzylamine and tribenzylamine in my reaction mixture when reacting benzyl chloride with ammonia. How can this be minimized?
-
Answer: The formation of secondary (dibenzylamine) and tertiary (tribenzylamine) amines is a common side reaction in the synthesis of benzylamine from benzyl chloride and ammonia.[3] This occurs because the product, benzylamine, can compete with ammonia to react with the starting benzyl chloride. The most effective strategy to minimize this over-alkylation is to use a large molar excess of ammonia relative to benzyl chloride.[3][4] Ratios of 15:1 to 20:1 (ammonia to benzyl chloride) have been shown to significantly favor the formation of the primary amine.[3][4] Alternatively, using hexamethylenetetramine instead of ammonia can prevent the formation of mixed amines.[5]
Issue 3: Difficulty in Purifying Benzylamine
-
Question: What are the recommended methods for purifying crude benzylamine?
-
Answer: The purification of benzylamine can be achieved through several methods. Vacuum distillation is a common and effective technique, with benzylamine having a boiling point of approximately 184-185°C at atmospheric pressure.[4][5] For removal of impurities, dissolving the crude product in a solvent like ether and precipitating the hydrochloride salt by adding HCl can be effective. The purified salt can then be filtered and the free base regenerated by treatment with a strong base like NaOH.[6] Liquid-liquid extraction can also be employed. For instance, after basifying the reaction mixture, benzylamine can be extracted into an organic solvent like benzene or diethyl ether.[3][4]
Issue 4: Failure of the Gabriel Synthesis
-
Question: My Gabriel synthesis of benzylamine is giving a poor yield. What are some potential reasons for this?
-
Answer: The Gabriel synthesis is generally a reliable method for preparing primary amines without over-alkylation.[7][8][9][10] However, low yields can occur. One critical step is the N-alkylation of potassium phthalimide with benzyl chloride. This is an S_N2 reaction, and its efficiency can be enhanced by using a polar aprotic solvent such as N,N-dimethylformamide (DMF).[11] Incomplete reaction during the initial formation of N-benzylphthalimide or during the final hydrazinolysis step can also lead to low yields. Ensure adequate reaction times and temperatures for both steps as outlined in established protocols.[11] The cleavage of the N-alkylated phthalimide is commonly achieved using hydrazine hydrate.[8][11]
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to benzylamine?
A1: The most common methods for synthesizing benzylamine are:
-
Reaction of Benzyl Chloride with Ammonia: A straightforward method, but often leads to mixtures of primary, secondary, and tertiary amines.[3][5] Using a large excess of ammonia helps to favor the primary amine.[3][4]
-
Gabriel Synthesis: This method involves the reaction of potassium phthalimide with benzyl halide, followed by hydrazinolysis. It is known for producing pure primary amines without over-alkylation byproducts.[7][8][9][10][11]
-
Reductive Amination of Benzaldehyde: This involves the reaction of benzaldehyde with an ammonia source in the presence of a reducing agent.[12][13][14] Careful selection of the reducing agent is crucial to avoid side reactions.[1][2]
-
Reduction of Hydrobenzamides: Aromatic aldehydes react with aqueous ammonia to form hydrobenzamides, which can then be reduced with sodium borohydride to yield a mixture of primary and secondary benzylamines.[15]
Q2: How can I avoid the formation of byproducts in benzylamine synthesis?
A2: To minimize byproducts:
-
In the reaction of benzyl chloride with ammonia, use a large molar excess of ammonia.[3][4]
-
The Gabriel synthesis is specifically designed to avoid the over-alkylation that leads to secondary and tertiary amines.[7][8][11]
-
In reductive amination, use a selective reducing agent like NaBH₃CN or NaBH(OAc)₃ to prevent the reduction of the starting aldehyde to benzyl alcohol.[1][2]
Q3: What are the typical yields for benzylamine synthesis?
A3: Yields can vary significantly depending on the method and optimization of reaction conditions.
-
Reaction of Benzyl Chloride with Ammonia: Yields of around 60% have been reported.[3][4]
-
Gabriel Synthesis: This method can provide good to high yields, often in the range of 60-79%.[11]
-
Reductive Amination: With an optimized catalytic system, yields can be very high, with some reports of up to 99.7%.[16]
Data Presentation
Table 1: Comparison of Benzylamine Synthesis Methods
| Synthesis Method | Starting Materials | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Ammonolysis of Benzyl Chloride | Benzyl Chloride, Ammonia | Large excess of NH₃ | ~60%[3][4] | Simple, inexpensive starting materials | Formation of secondary and tertiary amines[3] |
| Gabriel Synthesis | Benzyl Halide, Potassium Phthalimide | Hydrazine hydrate | 60-79%[11] | Produces pure primary amine[7][11] | Multi-step process |
| Reductive Amination | Benzaldehyde, Ammonia | NaBH₃CN, H₂/Catalyst | Can be >99%[16] | High yields, one-pot potential[14] | Requires careful control of reducing agent[1] |
Experimental Protocols
Protocol 1: Synthesis of Benzylamine via Ammonolysis of Benzyl Chloride [4]
-
Equip a three-necked flask with a reflux condenser, a dropping funnel, and a mechanical stirrer.
-
Add 810 g of 28% aqueous ammonium hydroxide solution to the flask.
-
With constant stirring, add 84.3 g of benzyl chloride dropwise from the dropping funnel over a period of two hours. The exothermic reaction should maintain a temperature between 30-34°C.
-
After the addition is complete, continue stirring for an additional two hours to ensure the reaction goes to completion.
-
Add 52.3 g of 49% aqueous sodium hydroxide solution.
-
Allow the mixture to separate into an aqueous and an oily layer in a separatory funnel.
-
Separate the oily layer and subject it to steam distillation.
-
Saturate the distillate with sodium chloride and extract with diethyl ether (1 x 80 g, then 3 x 40 g).
-
Evaporate the ether from the combined extracts to obtain crude benzylamine.
-
Purify the crude product by distillation at atmospheric pressure, collecting the fraction boiling between 185-192°C.
Protocol 2: The Gabriel Synthesis of Benzylamine [11]
-
Step 1: Preparation of N-Benzylphthalimide
-
In a 250-ml round-bottomed flask, thoroughly mix 13.8 g of anhydrous potassium carbonate and 24 g of phthalimide by grinding them to a fine powder.
-
Add 42 g of benzyl chloride to the flask. Caution: Benzyl chloride is a lachrymator and skin irritant.
-
Heat the mixture at a gentle reflux for 2 hours.
-
Allow the mixture to cool and solidify. Add 100 ml of water and break up the solid.
-
Collect the crude product by suction filtration. The yield of crude N-benzylphthalimide is typically 28-31 g (72-79%).
-
-
Step 2: Hydrolysis to Benzylamine
-
In a 250-ml round-bottomed flask, combine 23.7 g of N-benzylphthalimide, 7 ml of 85% hydrazine hydrate, and 80 ml of methanol. Caution: Hydrazine is highly toxic.
-
Reflux the mixture for 1 hour. A white precipitate will form.
-
Add 18 ml of water and 27 ml of concentrated hydrochloric acid and continue heating for another 1-2 minutes.
-
Cool the reaction mixture and filter off the precipitated phthalhydrazide.
-
Reduce the volume of the filtrate to approximately 50 ml by distillation.
-
Make the solution strongly alkaline with concentrated sodium hydroxide. A second liquid phase will separate.
-
Extract the mixture with two 40-ml portions of diethyl ether.
-
Dry the combined ether extracts over anhydrous sodium sulfate.
-
Evaporate the ether and distill the residual oil, collecting the fraction boiling at 183-186°C. The expected yield of pure benzylamine is 60-70%.
-
Visualizations
Caption: Troubleshooting workflow for low benzylamine yield.
Caption: Key synthetic pathways to benzylamine.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. US2987548A - Preparation of benzylamine - Google Patents [patents.google.com]
- 4. Synthesis of Benzylamine and Derivatives [designer-drug.com]
- 5. prepchem.com [prepchem.com]
- 6. reddit.com [reddit.com]
- 7. orgosolver.com [orgosolver.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. researchgate.net [researchgate.net]
- 12. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]
- 13. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]
- 14. Reductive amination - Wikipedia [en.wikipedia.org]
- 15. ias.ac.in [ias.ac.in]
- 16. Benzylamine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: N-Alkylation with Benzyl Halides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of amines with benzyl halides.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired N-Benzylated Product
Q: My N-alkylation reaction with a benzyl halide is resulting in a low yield or no product at all. What are the potential causes and how can I improve the conversion?
A: Low conversion in N-alkylation reactions can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting this issue:
-
Reactivity of the Benzyl Halide: The nature of the halide leaving group is critical. The reactivity order is I > Br > Cl. If you are using a benzyl chloride, consider switching to benzyl bromide or iodide for a higher reaction rate.
-
Nucleophilicity of the Amine: The structure of your amine plays a significant role.
-
Steric Hindrance: Bulky substituents on the amine, particularly near the nitrogen atom (e.g., ortho-substituents on an aniline), can impede the approach of the benzyl halide.
-
Electronic Effects: Electron-withdrawing groups on the amine can decrease its nucleophilicity, slowing down the reaction. For such deactivated amines, more forcing conditions like higher temperatures or a stronger base may be necessary.
-
-
Choice of Base and Solvent: The base is crucial for neutralizing the hydrohalic acid byproduct.
-
A weak or inappropriate base can lead to a buildup of ammonium salt, which is unreactive. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydroxide (NaOH).[1] Cesium bases are often effective in promoting mono-N-alkylation.[2][3]
-
The solvent must be suitable for the reaction temperature and should dissolve the reactants. Polar aprotic solvents like DMF, DMSO, and acetonitrile are frequently used.[2][4]
-
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Typical temperatures range from room temperature to 80°C or higher, depending on the reactivity of the substrates.[4][5] However, excessively high temperatures can lead to side reactions and decomposition.[6]
-
Moisture and Purity of Reagents: Ensure all reagents and solvents are dry, as water can interfere with the reaction. Impurities in the starting materials can also lead to side reactions or catalyst deactivation in catalyzed processes.[7]
Issue 2: Formation of Multiple Products, Primarily Over-Alkylation
Q: My reaction is producing a mixture of mono- and di-benzylated products, with a significant amount of the undesired di-benzylated amine. How can I improve the selectivity for mono-alkylation?
A: Over-alkylation is a common challenge because the mono-benzylated product (a secondary amine) is often more nucleophilic than the starting primary amine.[5][7] Here are several strategies to enhance mono-alkylation selectivity:
-
Control of Stoichiometry: Use a molar excess of the amine relative to the benzyl halide. This increases the statistical probability of the benzyl halide reacting with the more abundant primary amine.[5][8]
-
Slow Addition of Benzyl Halide: Adding the benzyl halide slowly and in a controlled manner, for instance, with a syringe pump, maintains a low instantaneous concentration of the alkylating agent.[5][7] This favors the reaction with the primary amine over the secondary amine product.
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature can sometimes increase selectivity, as the second alkylation step may have a higher activation energy.[5][9][10]
-
Choice of Base: Using a milder, non-nucleophilic base can help control the reaction. Potassium carbonate (K₂CO₃) is a common choice.[5][8] Cesium bases have also been shown to be highly effective in promoting selective mono-alkylation.[11]
-
Alternative Methodologies:
-
Reductive Amination: This is a highly effective alternative that avoids over-alkylation by reacting the amine with benzaldehyde to form an imine, which is then reduced in situ.[7]
-
Borrowing Hydrogen Strategy: This method utilizes benzyl alcohol as the alkylating agent in the presence of a metal catalyst.[12][13] It is an atom-economical process that produces water as the only byproduct and is excellent for selective mono-alkylation.[7]
-
Logical Troubleshooting Workflow
Here is a workflow to diagnose and resolve common issues in N-alkylation with benzyl halides.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in N-alkylation with benzyl halides besides over-alkylation?
A1: Besides over-alkylation, other potential side reactions include:
-
Elimination: If the amine is sufficiently basic and the benzyl halide has beta-hydrogens, elimination to form an alkene can compete with substitution, although this is less common with benzyl halides.
-
Quaternary Salt Formation: If a tertiary amine is the desired product, further alkylation can lead to the formation of a quaternary ammonium salt.[14][15]
-
Solvent Reaction: Some solvents, like DMF, can decompose at high temperatures to produce dimethylamine, which can then react with the benzyl halide.[6]
Q2: How do I choose the right base for my reaction?
A2: The choice of base depends on the pKa of the amine and the desired reactivity.
-
Inorganic bases like K₂CO₃ and Cs₂CO₃ are commonly used and are effective at neutralizing the acid byproduct without being strongly nucleophilic.[5][8]
-
Hydroxide bases like NaOH or KOH can also be used, sometimes in aqueous or biphasic systems.[1][16]
-
For less nucleophilic amines, a stronger base might be required to deprotonate the amine and increase its reactivity.
-
The use of cesium bases (e.g., Cs₂CO₃, CsOH) has been shown to be particularly effective for selective mono-N-alkylation of primary amines.[2][3]
Q3: What is the "Borrowing Hydrogen" methodology and when should I consider it?
A3: The "Borrowing Hydrogen" (or hydrogen auto-transfer) methodology is an alternative to using benzyl halides.[12] It involves the reaction of an amine with a benzyl alcohol, catalyzed by a transition metal complex (e.g., based on Ru, Ir, or Ni).[13][17][18] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the N-alkylated amine and water as the only byproduct.[12][19] This method is considered a green chemistry approach as it avoids the use of alkyl halides and is highly atom-economical.[7] It is particularly useful for achieving selective mono-alkylation of primary amines.[19]
Q4: What are the best practices for purifying my N-benzylated product?
A4: The purification strategy depends on the properties of your product and the impurities present.
-
Aqueous Workup: An initial aqueous workup is often performed to remove the base and any water-soluble salts.
-
Column Chromatography: This is a versatile method for separating the desired product from unreacted starting materials and byproducts based on polarity.[20] Silica gel is a common stationary phase, with eluent systems like hexanes/ethyl acetate.[20]
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective purification technique.[20]
-
Distillation: For liquid products, vacuum distillation can be used for purification.[21]
-
Acid-Base Extraction: The basicity of the amine product can be exploited. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to regenerate the free amine, which is then extracted with an organic solvent.
Data and Protocols
Table 1: Comparison of Bases for N-Alkylation
| Base | Solvent | Temperature (°C) | Yield of Mono-alkylated Product (%) | Yield of Di-alkylated Product (%) | Reference |
| Cs₂CO₃ | DMF | RT | 98 | Not reported | [2] |
| K₂CO₃ | DMF | 60-80 | Varies | Often significant | [5] |
| NaOH | Toluene | 110 | 90-99 (with catalyst) | Not reported | [16] |
| CsOH | DMSO | RT | 89 | 10 | [3] |
| None | DMSO | RT | 25 | 72 | [3] |
Experimental Protocol: General Procedure for N-Benzylation of an Aniline
This protocol is a generalized procedure based on common literature methods.[2][16]
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aniline (1.0 eq.), the chosen base (e.g., K₂CO₃, 2.0 eq.), and the anhydrous solvent (e.g., DMF or acetonitrile).
-
Addition of Benzyl Halide: While stirring the mixture, add the benzyl halide (1.0-1.2 eq.) dropwise at room temperature. For reactions prone to over-alkylation, slow addition using a syringe pump is recommended.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-benzylated aniline.[20]
Reaction Scheme: N-Alkylation vs. Borrowing Hydrogen
References
- 1. Sodium hydroxide catalyzed N-alkylation of (hetero) aromatic primary amines and N1,C5-dialkylation of 4-phenyl-2-aminothiazoles with benzyl alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 4. 208. Investigating Tertiary Amine Alkylation/Benzylation Kinetics with Ramp-Flow in a Plug-Flow Reactor Using In-Line 1H NMR Spectroscopy - Magritek [magritek.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 12. Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 13. Benzylic amine synthesis by amination (arylation) [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. Amine alkylation - Wikipedia [en.wikipedia.org]
- 16. rsc.org [rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. reddit.com [reddit.com]
Technical Support Center: Sommelet Reaction for 3,4-Dimethoxybenzaldehyde Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid byproduct formation and optimize the synthesis of 3,4-dimethoxybenzaldehyde (also known as veratraldehyde) via the Sommelet reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Sommelet reaction and why is it used for 3,4-dimethoxybenzaldehyde?
The Sommelet reaction is a method to synthesize aldehydes from benzyl halides.[1][2] The process involves two main stages: first, the reaction of a benzyl halide (like 3,4-dimethoxybenzyl chloride) with hexamine (hexamethylenetetramine) to form a quaternary ammonium salt, known as a hexaminium salt.[3][4] Second, this salt is hydrolyzed, typically under acidic conditions, to yield the desired aldehyde.[3]
This reaction is valued for its ability to introduce an aldehyde group without over-oxidation to a carboxylic acid, which can occur with stronger oxidizing agents.[3] For substrates like 3,4-dimethoxybenzyl chloride, it provides a direct route to veratraldehyde, an important intermediate in the synthesis of pharmaceuticals and a valuable fragrance and flavoring agent.[5]
Q2: What are the most common byproducts I should be aware of?
The primary side reaction of concern is the Delépine reaction , which produces the corresponding primary amine (3,4-dimethoxybenzylamine) instead of the aldehyde.[1][6] This occurs when the hexaminium salt undergoes a different hydrolysis pathway.[1][6]
Other potential byproducts include:
-
3,4-Dimethoxybenzyl alcohol: Formed via hydrolysis of the starting benzyl halide or a competing Cannizzaro-type reaction.
-
Polymeric materials: Arise from self-condensation or polymerization of the starting material or product, especially if the starting 3,4-dimethoxybenzyl chloride is impure.[5]
-
Methylamine: A stoichiometric byproduct of the main reaction mechanism.[3][7]
Controlling the hydrolysis conditions is the most critical factor in maximizing the aldehyde yield and minimizing the formation of the benzylamine byproduct.[6]
Q3: My reaction is yielding a significant amount of 3,4-dimethoxybenzylamine. How can I prevent this?
Formation of the primary amine is a classic sign that Delépine reaction conditions are competing with the desired Sommelet pathway. To favor aldehyde formation, precise control over the hydrolysis step is crucial.
Troubleshooting Steps:
-
Maintain Acidic pH: The hydrolysis must be conducted in an acidic medium. A pH range of 3 to 6.5 is reported to be effective for hydrolyzing the quaternary salt to the aldehyde.[5][8] Strongly acidic conditions can also lead to the amine, so buffering or careful pH control is key.
-
Solvent Choice: The choice of solvent during hydrolysis can influence the outcome. Aqueous acetic acid (e.g., 50% acetic acid) is often cited as an excellent solvent for the Sommelet reaction, promoting the desired pathway.[9] Using aqueous ethanol is also a common practice.
-
Temperature Control: Perform the hydrolysis with gentle heating. Overheating can promote decomposition and side reactions.
// Nodes start [label="High Yield of\n3,4-Dimethoxybenzylamine\n(Delépine Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; check_ph [label="Check Hydrolysis pH", fillcolor="#FBBC05", fontcolor="#202124"]; check_solvent [label="Review Hydrolysis\nSolvent System", fillcolor="#FBBC05", fontcolor="#202124"]; check_temp [label="Verify Hydrolysis\nTemperature", fillcolor="#FBBC05", fontcolor="#202124"];
ph_ok [label="Is pH between\n3.0 and 6.5?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond]; solvent_ok [label="Using aqueous\nacetic acid or ethanol?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond]; temp_ok [label="Is temperature\ncontrolled (gentle heating)?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond];
adjust_ph [label="Adjust pH to 3.0-6.5\nusing a buffer or\ndilute acid/base.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; change_solvent [label="Switch to 50% aqueous\nacetic acid for hydrolysis.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; control_temp [label="Implement strict\ntemperature control.\nAvoid excessive heat.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];
// Connections start -> check_ph [label="Step 1"]; check_ph -> ph_ok; ph_ok -> check_solvent [label="Yes"]; ph_ok -> adjust_ph [label="No"];
check_solvent -> solvent_ok; solvent_ok -> check_temp [label="Yes"]; solvent_ok -> change_solvent [label="No"];
check_temp -> temp_ok; temp_ok -> control_temp [label="No"]; } Troubleshooting guide for minimizing amine byproduct formation.
Quantitative Data Summary
Optimizing reaction parameters is key to achieving high yields. While specific yields can vary, the following table summarizes general expectations based on literature.
| Parameter | Condition | Expected Yield of Aldehyde | Byproduct Formation | Reference |
| Overall Yield | Optimized Conditions | 50-80% | Amine and alcohol are main byproducts | [3] |
| Starting Material | Crude Chlorination Mixture | >80% | Lower purity may require workup | [10][11] |
| Hydrolysis pH | 3.0 - 6.5 | Good | Minimizes amine formation | [5][8] |
| Solvent | 50% Acetic Acid | Good | Considered one of the best solvents | [9] |
Experimental Protocols
Protocol 1: Optimized Sommelet Reaction for 3,4-Dimethoxybenzaldehyde
This protocol is designed to maximize the yield of the aldehyde by controlling the reaction conditions to suppress byproduct formation.
Step 1: Formation of the Hexaminium Salt
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 14.0 g (0.1 mol) of hexamine in 100 mL of a suitable solvent (e.g., chloroform or aqueous ethanol).
-
Slowly add a solution of 18.7 g (0.1 mol) of 3,4-dimethoxybenzyl chloride in 50 mL of the same solvent to the hexamine solution at room temperature.
-
Heat the mixture to a gentle reflux (approx. 55-60°C) for 2-4 hours. The quaternary hexaminium salt will precipitate from the solution as a white solid.
-
After the reaction period, cool the mixture in an ice bath to ensure complete precipitation.
-
Isolate the salt by vacuum filtration and wash it with cold diethyl ether to remove any unreacted starting material. Dry the salt under vacuum.
Step 2: Hydrolysis to the Aldehyde
-
Suspend the dried hexaminium salt in 150 mL of 50% aqueous acetic acid.
-
Heat the mixture to reflux with vigorous stirring for 2 hours. The pH should be maintained in the acidic range (3-6.5).
-
During hydrolysis, the mixture will turn into a clear solution, and the odor of the aldehyde may become apparent.
-
After cooling to room temperature, neutralize the mixture carefully with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer three times with 100 mL portions of dichloromethane or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or recrystallization from an appropriate solvent system (e.g., water/ethanol) to yield pure 3,4-dimethoxybenzaldehyde.
// Nodes start_material [label="3,4-Dimethoxybenzyl Chloride\n+ Hexamine", fillcolor="#F1F3F4", fontcolor="#202124"]; salt_formation [label="Step 1: Salt Formation\n(Reflux in Chloroform/Ethanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; isolation [label="Isolate & Dry\nHexaminium Salt", fillcolor="#FBBC05", fontcolor="#202124"]; hydrolysis [label="Step 2: Hydrolysis\n(Reflux in 50% Acetic Acid,\npH 3-6.5)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Neutralization & \nExtraction", fillcolor="#FBBC05", fontcolor="#202124"]; purification [label="Purification\n(Distillation or Recrystallization)", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Pure 3,4-Dimethoxybenzaldehyde", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start_material -> salt_formation; salt_formation -> isolation; isolation -> hydrolysis; hydrolysis -> workup; workup -> purification; purification -> product; } Experimental workflow for the Sommelet reaction.
Protocol 2: Alternative Synthesis via Oxidation of Methylisoeugenol
For cases where the Sommelet reaction proves problematic, an alternative high-yielding synthesis starts from eugenol, a readily available natural product.
-
Methylation: Methylate eugenol using dimethyl sulfate and a base (e.g., NaOH) to produce methyleugenol.
-
Isomerization: Isomerize methyleugenol to methylisoeugenol using a strong base like potassium tertiary butoxide (t-BuOK) in DMSO.
-
Oxidation: Oxidize methylisoeugenol using an oxidizing agent like potassium dichromate (K₂Cr₂O₇) under phase transfer catalysis conditions to yield 3,4-dimethoxybenzaldehyde. This method has been reported to produce the aldehyde in high yield (85%) and purity.[12]
Reaction Mechanism and Byproduct Pathways
Understanding the reaction pathways is essential for troubleshooting. The key intermediate is the hexaminium salt, which can undergo two different hydrolysis routes.
References
- 1. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 2. Sommelet reaction - Sciencemadness Wiki [sciencemadness.org]
- 3. grokipedia.com [grokipedia.com]
- 4. organicreactions.org [organicreactions.org]
- 5. DD251258A3 - PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION - Google Patents [patents.google.com]
- 6. Delépine reaction - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. researchgate.net [researchgate.net]
- 10. US4321412A - Preparation of aromatic aldehydes by the Sommelet reaction - Google Patents [patents.google.com]
- 11. EP0028725A1 - Process for the preparation of aromatic aldehydes according to the Sommelet reaction - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Comparative analysis of Benzyl-(3,4-dimethoxy-benzyl)-amine synthesis methods
A comprehensive analysis of synthetic routes to Benzyl-(3,4-dimethoxy-benzyl)-amine is crucial for researchers in medicinal chemistry and drug development, where this and similar scaffolds are of significant interest. This guide provides a comparative analysis of the two primary methods for synthesizing this secondary amine: reductive amination and direct N-alkylation. The comparison includes a summary of quantitative data from related syntheses, detailed experimental protocols, and visualizations of the synthetic workflows.
Comparative Quantitative Data
The following table summarizes yields from published synthetic methods for compounds structurally related to this compound, providing a benchmark for expected efficiencies.
| Method | Reactants | Product | Reducing Agent/Catalyst | Solvent | Yield |
| Reductive Amination | 2,4-Dimethoxybenzaldehyde, Benzylamine | Benzyl-(2,4-dimethoxy-benzyl)-amine | Sodium tris(acetoxy)borohydride | Dichloromethane | 29%[1] |
| Reductive Amination | p-Methoxybenzaldehyde, Benzylamine | N-(p-Methoxybenzyl)benzylamine | Co-Mel/SiO2, H2 (100 bar) | Not specified | 72-73%[2] |
| N-Alkylation | p-Methoxybenzylamine, 1-Bromobutane | N-Butyl-p-methoxybenzylamine | Cs2CO3 | DMF | up to 98%[3] |
| Claisen-Schmidt Condensation | 1-Benzylpiperidin-4-one, 3,4-Dimethoxybenzaldehyde | 1-Benzyl-3,5-bis((E)-3,4-dimethoxybenzylidene)piperidin-4-one | KOH | Ethanol | 74%[4] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Method 1: Reductive Amination
Reductive amination is a widely used method for the synthesis of amines.[5][6] This process involves the reaction of a carbonyl compound (3,4-dimethoxybenzaldehyde) with an amine (benzylamine) to form an imine intermediate, which is then reduced in situ to the target secondary amine.
Materials:
-
3,4-Dimethoxybenzaldehyde
-
Benzylamine
-
Sodium triacetoxyborohydride (or another suitable reducing agent like sodium borohydride)
-
Dichloromethane (or another suitable aprotic solvent)
-
Acetic acid (optional, as catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3,4-dimethoxybenzaldehyde (1.0 eq) in dichloromethane.
-
Add benzylamine (1.0-1.2 eq) to the solution. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in dichloromethane.
-
Slowly add the reducing agent slurry to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Method 2: N-Alkylation
Direct N-alkylation involves the reaction of an amine with an alkyl halide.[7] In this case, benzylamine is alkylated using 3,4-dimethoxybenzyl chloride. This method often requires a base to neutralize the hydrogen halide formed during the reaction.
Materials:
-
Benzylamine
-
3,4-Dimethoxybenzyl chloride
-
Cesium carbonate (or another suitable base like potassium carbonate)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of benzylamine (2.0 eq) in anhydrous DMF, add cesium carbonate (1.0 eq).
-
Add 3,4-dimethoxybenzyl chloride (1.0 eq) to the mixture.
-
Heat the reaction mixture to 60-90 °C and stir for 5-12 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine to remove DMF and the base.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Workflow Visualizations
The following diagrams illustrate the logical flow of the two primary synthetic methods discussed.
References
A Spectroscopic Showdown: Unveiling the Structural Nuances of Benzyl-(3,4-dimethoxy-benzyl)-amine and Its Analogues
For Immediate Release: A comprehensive spectroscopic comparison of Benzyl-(3,4-dimethoxy-benzyl)-amine and its analogues, Benzylamine, 3,4-Dimethoxybenzylamine, and N-benzyl-4-methoxyaniline, is presented for researchers, scientists, and professionals in drug development. This guide offers a detailed analysis of their structural characteristics through a side-by-side examination of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
The objective of this guide is to provide a clear, data-driven comparison to aid in the identification and characterization of these and similar compounds. The presented data, a combination of experimental and predicted values, offers valuable insights into the influence of substituent groups on the spectroscopic properties of the benzylamine framework.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound and its selected analogues. This allows for a direct comparison of their ¹H NMR, ¹³C NMR, IR, and mass spectra.
| Compound | Structure | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) | Mass Spectrum (m/z) |
| This compound | Predicted: Aromatic protons (6.8-7.4), Methylene protons (~3.7), Methoxy protons (~3.8) | Predicted: Aromatic carbons (111-150), Methylene carbons (~50-55), Methoxy carbons (~56) | No experimental data found. | [M]+: 257.33 | |
| Benzylamine | CDCl₃: 7.2-7.4 (m, 5H), 3.85 (s, 2H), 1.45 (s, 2H, NH₂)[1][2] | CDCl₃: 143.5, 128.4, 126.8, 126.7, 46.4[3] | Neat: 3359, 3278 (N-H stretch), 3062, 3027 (C-H aromatic), 1604 (C=C aromatic), 1495, 1453 (C-H bend), 845 (N-H bend)[4][5][6] | [M]+: 107.15, Base Peak: 106[7][8][9][10][11] | |
| 3,4-Dimethoxybenzylamine | Predicted (CDCl₃): 6.8-6.9 (m, 3H), 3.88 (s, 6H), 3.79 (s, 2H), 1.45 (s, 2H, NH₂) | Predicted (CDCl₃): 149.0, 147.8, 134.5, 111.8, 111.1, 110.9, 55.9, 46.8 | Conforms to structure. Key peaks expected: N-H stretch (~3300-3400), C-H aromatic (~3000-3100), C-O stretch (~1250, 1030)[12] | [M]+: 167.21, Base Peak: 152[10][13] | |
| N-benzyl-4-methoxyaniline | CDCl₃: 7.26-7.39 (m, 5H), 6.81 (d, 2H), 6.63 (d, 2H), 4.28 (s, 2H), 3.75 (s, 3H), 3.8 (br s, 1H, NH)[14][15] | CDCl₃: 152.2, 142.5, 139.7, 128.6, 127.6, 127.2, 114.9, 114.2, 55.8, 49.3[14][15] | KBr: 3400 (N-H stretch), 3025 (C-H aromatic), 2950, 2830 (C-H aliphatic), 1615 (C=C aromatic), 1510, 1235 (C-O stretch) | [M]+: 213.27, Base Peak: 122 |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques used in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.
-
Sample Preparation: Approximately 5-10 mg of the solid compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then transferred to an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra are recorded to identify the functional groups present in a molecule.
-
Sample Preparation (Solid): A small amount of the solid sample is dissolved in a volatile solvent (e.g., dichloromethane or acetone). A drop of this solution is placed on a KBr or NaCl salt plate, and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.
-
Data Acquisition: The salt plate is placed in the sample holder of the FT-IR spectrometer. A background spectrum of the clean salt plate is recorded first, followed by the spectrum of the sample.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
Mass spectra are obtained to determine the molecular weight and fragmentation pattern of a compound.
-
Sample Introduction: A dilute solution of the sample (typically in methanol or acetonitrile) is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like GC or LC.
-
Ionization: The sample molecules are ionized using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of chemical analogues.
Caption: A flowchart illustrating the process of analyzing a target compound and its analogues using various spectroscopic methods to derive comparative structural insights.
References
- 1. 2,4-Dimethoxybenzylamine hydrochloride(20781-21-9) 1H NMR [m.chemicalbook.com]
- 2. 2,4-Dimethoxybenzylamine | C9H13NO2 | CID 597250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,4-二甲氧基苄胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. Benzylamine(100-46-9) 13C NMR [m.chemicalbook.com]
- 7. Benzaldehyde, 3,4-dimethoxy- [webbook.nist.gov]
- 8. Benzyl-(4-methoxy-benzyl)-amine | 14429-02-8 | PAA42902 [biosynth.com]
- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686) [hmdb.ca]
- 10. spectrabase.com [spectrabase.com]
- 11. rsc.org [rsc.org]
- 12. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]
- 13. researchgate.net [researchgate.net]
- 14. 4-Methoxybenzylamine(2393-23-9) 1H NMR [m.chemicalbook.com]
- 15. Solved Based on the structure of the expected product | Chegg.com [chegg.com]
A Comparative Guide to Validated Analytical Methods for Amine Compound Detection: A Case Study of Benzyl Alcohol
A Note on the Analyte: This guide provides a comparative overview of validated analytical methods for the detection of amine compounds. Due to a lack of publicly available, comprehensive validation data for Benzyl-(3,4-dimethoxy-benzyl)-amine, this document uses Benzyl Alcohol as a representative analyte. Benzyl Alcohol is a structurally related compound for which validated method performance data is more accessible. The principles and methodologies described herein are readily adaptable for the development and validation of analytical methods for this compound and other similar amine compounds.
This guide is intended for researchers, scientists, and drug development professionals involved in the quantification and quality control of amine-containing molecules. It compares the performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), presenting supporting experimental data and detailed methodologies.
Data Presentation: Comparison of Analytical Methods for Benzyl Alcohol Detection
The selection of an appropriate analytical technique is contingent upon several factors, including the desired sensitivity, the complexity of the sample matrix, and the specific requirements of the analysis. The following table summarizes the performance characteristics of HPLC-UV and GC-MS methods for the quantification of Benzyl Alcohol, based on published validation data.
| Performance Metric | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | 0.02 µg/mL - 50.0 µg/mL[1][2] | 0.05 µg/g - 1 mg/L[3] |
| Limit of Quantification (LOQ) | 0.06 µg/mL - 70.0 µg/mL[1][2] | 0.1 µg/g |
| Linearity (Range) | 2-30 µg/mL (R² = 0.9991)[1] | 0.1-10 µg/mL (R² > 0.999) |
| 80-640 ng injected (r = 0.998)[4] | 5-200 mg/L[3] | |
| 100-2000 µg/mL[2] | 0.0625-100 µg/mL[5] | |
| Accuracy (% Recovery) | 98.3 ± 3.0%[4] | 98-105% |
| 99.67%[2] | 96-101%[5] | |
| Precision (%RSD) | Within-run: 2.7%[3] | Intra-day & Inter-day: < 5% |
| Between-run: 4.2%[3] | Reproducibility: 3.31-3.74%[5] |
Experimental Workflows and Logical Relationships
A generalized workflow for the validation of an analytical method is depicted below. This process ensures that the chosen method is suitable for its intended purpose and provides reliable, reproducible results.
Caption: A flowchart illustrating the key stages of analytical method validation.
Experimental Protocols
Below are detailed methodologies for the HPLC-UV and GC-MS analysis of Benzyl Alcohol, based on established and validated methods. These protocols can serve as a starting point for developing a specific method for this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This protocol is adapted from a method for the simultaneous determination of multiple substances, including Benzyl Alcohol, in pharmaceutical formulations.[1]
1. Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: Symmetry C18 column (150mm x 4.6mm, 3.5µm particle size).
-
Mobile Phase: A mixture of acetonitrile and buffer (3.0 g of octane-1-sulphonic acid in 1L of water, with the pH adjusted to 2.5 with orthophosphoric acid) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 273 nm.
-
Column Temperature: Ambient.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 12 minutes.
2. Standard and Sample Preparation:
-
Diluent: A 50:50 (v/v) mixture of water and methanol.[1]
-
Standard Stock Solution: Accurately weigh and dissolve approximately 20 mg of Benzyl Alcohol reference standard in the diluent in a 100 mL volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity assessment (e.g., 2-30 µg/mL).[1]
-
Sample Preparation: The sample preparation will depend on the matrix. For a liquid formulation, it may involve a simple dilution with the diluent. For more complex matrices, a liquid-liquid or solid-phase extraction may be necessary.[4]
3. Validation Parameters:
-
Specificity: Analyze a blank (diluent) and a placebo sample to ensure no interfering peaks at the retention time of Benzyl Alcohol.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.[1]
-
LOD & LOQ: Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) by injecting progressively lower concentrations of the standard solution.[1]
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of Benzyl Alcohol at three different levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within an acceptable range (e.g., 98-102%).
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of a standard solution at 100% of the target concentration on the same day. The Relative Standard Deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability assessment on a different day with a different analyst or instrument. The %RSD should be within acceptable limits.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on a validated method for the determination of Benzyl Alcohol in injectable suspensions.
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 50°C held for 5 minutes, then ramped at 10°C/min to 180°C.[6]
-
Injector Temperature: 280°C.[6]
-
Injection Mode: Splitless (1 µL injection volume).
-
Mass Spectrometer:
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for identification.
-
Quantifier Ion: m/z 79.
-
Qualifier Ions: m/z 108, 109.
-
2. Standard and Sample Preparation:
-
Solvent: Methanol (HPLC grade).
-
Standard Stock Solution: Prepare a 100 µg/mL stock solution of Benzyl Alcohol reference standard in methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to cover the concentration range for the calibration curve (e.g., 0.1 to 10 µg/mL).
-
Sample Preparation: For an injectable suspension, a sample can be extracted with methanol, followed by filtration through anhydrous sodium sulfate to remove co-extractives. The extract is then evaporated and reconstituted in methanol to the desired concentration.
3. Validation Parameters:
-
Specificity: Analyze a blank solvent and a matrix blank to ensure no interfering peaks at the retention time of Benzyl Alcohol and that the mass spectrum of the analyte peak in a sample matches that of the standard.
-
Linearity: Inject the working standard solutions and construct a calibration curve by plotting the peak area of the quantifier ion against the concentration. The correlation coefficient (r) should be > 0.999.
-
LOD & LOQ: Determine the LOD and LOQ by injecting serially diluted standard solutions. The LOD is the concentration that gives a signal-to-noise ratio of at least 3, and the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy (typically S/N ≥ 10).
-
Accuracy: Perform recovery studies by spiking a blank matrix at three different concentration levels (e.g., 0.5, 1.0, and 2.0 µg/g). The recovery should be within 98-105%.
-
Precision:
-
Intra-day Precision: Analyze replicate samples at different concentrations on the same day. The %RSD should be < 5%.
-
Inter-day Precision: Repeat the intra-day precision study on a different day to assess inter-day variability. The %RSD should be < 5%.
-
References
- 1. jetir.org [jetir.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ewai-group.com [ewai-group.com]
- 6. scispace.com [scispace.com]
In Vitro Antioxidant Activity of Pyrazolo-Pyridine Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel antioxidant agents is a cornerstone of research into mitigating oxidative stress, a key pathological factor in numerous diseases. Pyrazolo-pyridine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of biological activities, including significant antioxidant potential. This guide provides a comparative analysis of the in vitro antioxidant activity of various pyrazolo-pyridine analogues, supported by experimental data and detailed protocols to aid in research and development.
Comparative Antioxidant Activity
The antioxidant capacity of pyrazolo-pyridine analogues is commonly evaluated using various in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) or equivalent concentration (EC50) is a standard metric, with lower values indicating higher antioxidant potency. The following table summarizes the reported antioxidant activities of several pyrazolo-pyridine derivatives from different studies, compared against standard antioxidants like ascorbic acid, Butylated Hydroxytoluene (BHT), and Trolox.
| Compound ID/Series | Assay | IC50 / EC50 (µM or µg/mL) | Standard (IC50/EC50) | Reference |
| Pyrazolo[4,3-e]pyridines | ||||
| Compound Series | DPPH | IC50: Varies by substitution | BHA, BHT, Trolox, Resorcinol | [1] |
| Pyrazolo-fused Phenanthrolines | ||||
| Compound 5e | DPPH | EC50: 26.71 µg/mL | Not specified in snippet | [2] |
| Compound 5e | ABTS | EC50: 11.51 µg/mL | Not specified in snippet | [2] |
| Compound 5f | ABTS | EC50: 3.10 µg/mL | Not specified in snippet | [2] |
| Compound 5g | ABTS | EC50: <3 µg/mL | Not specified in snippet | [2] |
| Pyrazolo[3,4-d]pyrimidines | ||||
| Compound Gz1 & Gz2 | DPPH | Moderate to high activity | Ascorbic Acid | [3] |
| Compound 11 | DPPH/ABTS | Positive RSA% | Not specified in snippet | [4] |
| Other Pyrazole Derivatives | ||||
| Pyrazolone Analogues | DPPH | IC50: 2.6–7.8 µM | Not specified in snippet | |
| Thiazole/Pyridine/Pyrazole Hybrids | ||||
| Ligand 4 | DPPH | IC50: 4.67 µg/mL | Ascorbic Acid (IC50: 2 µg/mL) |
Note: This table is a summary of selected findings and is not exhaustive. Direct comparison of absolute values between different studies should be done with caution due to variations in experimental conditions.
Experimental Workflow Visualization
The general process for screening the in vitro antioxidant activity of newly synthesized compounds follows a systematic workflow. This involves the preparation of reagents, execution of multiple assays to assess different antioxidant mechanisms, and finally, data analysis to determine the potency of the compounds.
Caption: General workflow for in vitro antioxidant activity screening.
Experimental Protocols
Accurate and reproducible results depend on meticulous adherence to experimental protocols. Below are detailed methodologies for the three most common assays used to evaluate the antioxidant activity of pyrazolo-pyridine analogues.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from deep violet to pale yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Test compounds (pyrazolo-pyridine analogues)
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.2 mM). This solution should be freshly prepared and kept in the dark to avoid degradation.[5] Dilute the stock solution with methanol to obtain a working solution with an absorbance of approximately 1.0 ± 0.2 at 517 nm.[5]
-
Preparation of Test Samples: Dissolve the pyrazolo-pyridine analogues and the standard antioxidant in a suitable solvent (e.g., methanol, DMSO) to prepare stock solutions. From these, create a series of dilutions to be tested.
-
Assay Protocol:
-
To a 96-well plate, add a specific volume of the test sample or standard at different concentrations (e.g., 100 µL).
-
Add the DPPH working solution to each well (e.g., 100 µL).[6]
-
A blank well should contain the solvent and the DPPH solution.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[5][6]
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[5]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Inhibition = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the blank (DPPH solution without sample) and A_sample is the absorbance of the test sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.[7][8]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to its decolorization, which is measured by the decrease in absorbance.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compounds and a standard antioxidant (e.g., Trolox)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Preparation of ABTS•+ Working Solution: Before the assay, dilute the stock ABTS•+ solution with a suitable buffer (e.g., PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[11][12]
-
Assay Protocol:
-
Add a small volume of the test sample or standard at various concentrations to the wells of a 96-well plate (e.g., 10 µL).
-
Add a larger volume of the diluted ABTS•+ working solution to each well (e.g., 190 µL).[10]
-
Incubate the mixture at room temperature in the dark for a specified time (e.g., 6-30 minutes).[11]
-
-
Measurement: Measure the absorbance at 734 nm.[9]
-
Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay:
-
% Inhibition = [(A_control - A_sample) / A_control] x 100
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.[9]
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity of the sample.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test compounds and a standard (e.g., FeSO₄·7H₂O or Trolox)
-
96-well microplate
-
Spectrophotometer capable of heating to 37°C
Procedure:
-
Preparation of FRAP Reagent:
-
Preparation of Test Samples and Standard Curve:
-
Prepare a series of dilutions of the test compounds.
-
Prepare a standard curve using a known concentration of ferrous sulfate or Trolox.
-
-
Assay Protocol:
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity of the sample is determined by comparing its absorbance with the standard curve. The results are typically expressed as mM of Fe²⁺ equivalents or Trolox equivalents.
References
- 1. researchgate.net [researchgate.net]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. Synthesis, Characterization, Novel Pyrazolo [3,4-d]Pyrimidine Derivatives of Study Cytotoxcity, Antioxidant and Anticancer in Vitro. – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. researchgate.net [researchgate.net]
- 8. EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ultimatetreat.com.au [ultimatetreat.com.au]
Nimesulide Derivatives with Dimethoxybenzyl Moieties: A Comparative Guide to Their Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of nimesulide derivatives incorporating dimethoxybenzyl moieties, focusing on their structure-activity relationships (SAR). The primary focus of current research on these compounds has been their evaluation as anticancer agents, with significant potency observed in various cancer cell lines. While nimesulide itself possesses anti-inflammatory and analgesic properties, specific data on these activities for the dimethoxybenzyl derivatives are not extensively available in the reviewed literature. This guide summarizes the available quantitative data on their anticancer activity, details relevant experimental protocols, and visualizes potential signaling pathways involved in their mechanism of action.
Quantitative Data Summary
The introduction of dimethoxybenzyl moieties to the nimesulide scaffold has yielded derivatives with potent cytotoxic activity against a range of cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) values, providing a basis for comparing their efficacy.
Table 1: Anticancer Activity of Methoxybenzamide Nimesulide Derivative (L1)
| Cell Line | Cancer Type | IC50 (µM) |
| H292 | Lung Cancer | 8.87 ± 2.06 |
| SKOV3 | Ovarian Cancer | 2.63 ± 1.84 |
| SKBR3 | Breast Cancer | 1.57 ± 0.63 |
| HEK293 | Healthy Kidney Cells | 7.02 ± 1.45 |
Data from a study on a nimesulide derivative incorporating a methoxybenzamide ligand, which is structurally related to a dimethoxybenzyl moiety.[1][2][3][4]
Table 2: Anticancer Activity of Nimesulide Derivatives with 1,4-Dimethoxybenzyl Groups
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Derivative 1 | MDA-MB-468 | Breast Cancer | 3.89 ± 0.0437 |
| Derivative 2 | DU145 | Prostate Cancer | 2.298 ± 0.0513 |
These derivatives were specifically synthesized with 1,4-dimethoxybenzyl moieties.[5]
Structure-Activity Relationship Insights
The available data suggests that the incorporation of dimethoxybenzyl or related methoxybenzamide moieties into the nimesulide structure can significantly enhance its anticancer activity. The potency of these derivatives appears to be influenced by the position and number of methoxy groups on the benzyl ring, as well as the specific cancer cell line being targeted. The high potency observed, with IC50 values in the micromolar and even nanomolar range, underscores the potential of these modifications in developing novel anticancer agents.[1][5] The strategy of repurposing nimesulide, a known anti-inflammatory drug, into an anticancer agent by modifying its structure to target proteins like HSP27 and tubulin is a promising area of research.[1][3][4][5]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial. Below are representative protocols for the key assays used to evaluate the biological activity of these nimesulide derivatives.
Synthesis of Nimesulide Derivatives with Dimethoxybenzyl Moieties
A general synthetic approach for preparing nimesulide derivatives with dimethoxybenzyl moieties involves a multi-step process. For instance, the synthesis of derivatives with a 1,4-dimethoxybenzyl group can be achieved as follows:
-
Step 1: 2-Amino-5-nitrophenol is reacted with 2,5-dimethoxybenzyl chloride in the presence of a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF) overnight to yield an intermediate compound.
-
Step 2: The intermediate is then reacted with methylsulfonyl chloride and a strong base like sodium hydride (NaH) in dry DMF at room temperature.
-
Step 3: Further modifications, such as methylation using methyl chloride and sodium hydride in DMF, can be performed to obtain the final desired derivatives.
The synthesized compounds are typically characterized using techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectroscopy to confirm their chemical structures.[5]
MTT Cell Viability Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the nimesulide derivatives and incubated for a further 48 to 72 hours.
-
MTT Addition: After the incubation period, the culture medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plates are then incubated for 1.5 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are solubilized by adding 130 µL of dimethyl sulfoxide (DMSO) to each well. The plates are then incubated for 15 minutes at 37°C with shaking.
-
Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard model for evaluating the acute anti-inflammatory activity of novel compounds.
-
Animal Model: Wistar rats or mice are typically used.
-
Compound Administration: The test compounds are administered to the animals, usually orally or intraperitoneally, at a specific time before the induction of inflammation.
-
Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of the animals.
-
Measurement of Paw Volume: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group (which receives only the vehicle and carrageenan).
In Vivo Analgesic Activity: Hot Plate Test
The hot plate test is used to assess the central analgesic activity of compounds.
-
Apparatus: A hot plate analgesiometer with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.
-
Animal Model: Mice are commonly used for this assay.
-
Compound Administration: The test compounds are administered to the animals prior to the test.
-
Measurement of Latency: Each mouse is placed on the hot plate, and the time taken for the animal to show a response to the heat (e.g., licking its paws or jumping) is recorded as the reaction time or latency. A cut-off time is set to prevent tissue damage.
-
Evaluation of Analgesic Effect: An increase in the reaction time in the treated group compared to the control group indicates an analgesic effect.
Signaling Pathway Visualizations
The anticancer activity of nimesulide and its derivatives is believed to be mediated through the modulation of various signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the potential pathways that may be targeted by nimesulide derivatives with dimethoxybenzyl moieties, based on the known mechanisms of the parent compound.
Caption: Potential inhibition of STAT3, RXR, and IRF1 signaling pathways by nimesulide derivatives.
References
- 1. Hot plate test - Wikipedia [en.wikipedia.org]
- 2. Hot plate analgesiometer | PPTX [slideshare.net]
- 3. Methoxybenzamide derivative of nimesulide from anti-fever to anti-cancer: Chemical characterization and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
Benchmarking Synthesis Routes for 3,4-Dimethoxybenzaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established and emerging synthesis routes for 3,4-dimethoxybenzaldehyde (veratraldehyde), a key intermediate in the pharmaceutical and flavor industries. The following sections detail various synthetic strategies, presenting quantitative data, experimental protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.
Data Summary: A Comparative Analysis of Synthesis Routes
The performance of various synthesis routes for 3,4-dimethoxybenzaldehyde is summarized in the table below, offering a clear comparison of key metrics such as yield, reaction time, and temperature.
| Synthesis Route | Starting Material | Key Reagents/Catalyst | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |
| Traditional Routes | ||||||
| Methylation of Vanillin | Vanillin | Dimethyl sulfate, NaOH | 2-4 hours | < 40 then reflux | 82-95[1] | >95 (post-purification)[1] |
| Oxidation of Veratryl Alcohol | Veratryl Alcohol | Manganese dioxide (MnO₂) | 24 hours | Reflux in benzene | ~70-80 | Not specified |
| Sommelet Reaction | 3,4-Dimethoxybenzyl chloride | Hexamethylenetetramine | ~5 hours | Reflux | ~55[2] | >81-85 (crude) |
| Vilsmeier-Haack Formylation | 1,2-Dimethoxybenzene (Veratrole) | POCl₃, DMF | 2-3 hours | 0 to 90 | ~70-80 (typical) | Not specified |
| Newer & Greener Routes | ||||||
| Green Methylation of Vanillin | Vanillin | Dimethyl carbonate (DMC), K₂CO₃, Phase Transfer Catalyst | 5-10 hours | 90-100 | 95-96[1][3] | High |
| Biocatalytic (from Eugenol) | Eugenol | Multi-step enzymatic conversion | 20+ hours | Ambient | ~80 (overall) | High |
Experimental Protocols
This section provides detailed methodologies for the key synthesis routes, allowing for replication and evaluation.
Methylation of Vanillin (Traditional Method)
This established method involves the Williamson ether synthesis using dimethyl sulfate as the methylating agent.
Materials:
-
Vanillin
-
Dimethyl sulfate
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve vanillin in a 10% aqueous sodium hydroxide solution.
-
With vigorous stirring, add dimethyl sulfate dropwise while maintaining the temperature below 40°C using a water bath.[4]
-
After the addition is complete, heat the mixture on a boiling water bath for 30 minutes to complete the reaction and destroy any unreacted dimethyl sulfate.
-
Cool the reaction mixture. If the product is a solid, it can be isolated by filtration, washed with water, and recrystallized. If it is an oil, separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic phases, wash with dilute sodium carbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.[1]
Green Methylation of Vanillin using Dimethyl Carbonate
This route offers a more environmentally friendly alternative by replacing the toxic dimethyl sulfate with dimethyl carbonate (DMC).
Materials:
-
Vanillin
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃)
-
Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB)
-
Toluene
Procedure:
-
In a reaction flask, combine vanillin, potassium carbonate, and a phase transfer catalyst in toluene.
-
Add an excess of dimethyl carbonate, which can also serve as a co-solvent.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically takes 5-10 hours.
-
Upon completion, cool the mixture and filter to remove the inorganic salts.
-
The filtrate is then washed with water to remove any remaining salts and the phase transfer catalyst.
-
The organic layer is dried, and the solvent is evaporated to yield the product, which can be further purified by recrystallization.[1][3]
Oxidation of Veratryl Alcohol
This method involves the oxidation of the corresponding benzyl alcohol to the aldehyde.
Materials:
-
Veratryl alcohol (3,4-dimethoxybenzyl alcohol)
-
Activated manganese dioxide (MnO₂)
-
Benzene or Toluene
Procedure:
-
Suspend veratryl alcohol and a molar excess of activated manganese dioxide in benzene or toluene.
-
Reflux the mixture with vigorous stirring. The reaction progress can be monitored by TLC.
-
After the reaction is complete (typically 24 hours), the mixture is cooled to room temperature.
-
Filter the mixture through a pad of celite to remove the manganese salts.
-
Wash the filter cake with the solvent used for the reaction.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
The product can be purified by column chromatography or recrystallization.
Sommelet Reaction
This classical method involves the reaction of a benzyl halide with hexamethylenetetramine.
Materials:
-
3,4-Dimethoxybenzyl chloride
-
Hexamethylenetetramine (urotropine)
-
Chloroform or Tetrachloromethane
-
Aqueous acetic acid or water
Procedure:
-
Dissolve 3,4-dimethoxybenzyl chloride in chloroform or tetrachloromethane.
-
Add a solution of hexamethylenetetramine in the same solvent and stir. The quaternary ammonium salt will precipitate.
-
Isolate the salt by filtration and wash with the solvent.
-
Hydrolyze the salt by refluxing with aqueous acetic acid or water for several hours.[2]
-
After hydrolysis, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic extract with water and a dilute solution of sodium bicarbonate.
-
Dry the organic layer and evaporate the solvent to obtain the crude product, which can be purified by distillation or recrystallization.
Vilsmeier-Haack Formylation
This reaction introduces a formyl group onto an electron-rich aromatic ring like veratrole.
Materials:
-
1,2-Dimethoxybenzene (Veratrole)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium acetate
Procedure:
-
In a flask cooled in an ice bath, slowly add phosphorus oxychloride to N,N-dimethylformamide with stirring to form the Vilsmeier reagent.
-
After the formation of the reagent, add a solution of veratrole in a suitable solvent like dichloromethane dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to around 90°C for a few hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium acetate.
-
Extract the product with an organic solvent, wash the combined organic layers with water, and dry over an anhydrous salt.
-
Evaporate the solvent to yield the crude product, which can be purified by column chromatography or distillation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthesis routes.
Caption: Overview of synthetic pathways to 3,4-dimethoxybenzaldehyde.
References
- 1. DD251258A3 - PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
Proper Disposal of Benzyl-(3,4-dimethoxy-benzyl)-amine: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Benzyl-(3,4-dimethoxy-benzyl)-amine (CAS Number: 13174-24-8), ensuring the safety of personnel and the protection of the environment. Adherence to these protocols is essential for researchers, scientists, and drug development professionals.
I. Immediate Safety and Hazard Information
-
Human Health Hazards: Assumed to be harmful if swallowed and may cause severe skin burns and eye damage.[1][2] Inhalation of vapors or mist should be avoided.
-
Environmental Hazards: Expected to be very toxic to aquatic life with long-lasting effects.[3] Therefore, it must not be allowed to enter drains or watercourses.[3]
II. Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
| PPE Component | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). |
| Body Protection | A lab coat, chemical-resistant apron, or coveralls. |
| Respiratory Protection | May be required if handling large quantities or if there is a risk of generating aerosols or vapors. |
III. Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a designated area, preferably within a fume hood, and in accordance with all local, regional, and national regulations.
Step 1: Waste Identification and Segregation
-
Clearly label a dedicated, sealable, and chemically compatible waste container for "this compound waste."
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials include acids and strong oxidizing agents.[3]
Step 2: Waste Collection
-
Carefully transfer the waste chemical into the designated container using appropriate tools (e.g., a funnel for liquids).
-
Avoid splashing and generating vapors.
-
Once the transfer is complete, securely seal the container.
Step 3: Decontamination
-
Decontaminate all non-disposable equipment that came into contact with the chemical. Use a suitable solvent (e.g., ethanol, isopropanol) followed by a thorough wash with soap and water.
-
Dispose of any contaminated disposable materials (e.g., pipette tips, paper towels) in the designated solid hazardous waste container.
Step 4: Storage Pending Disposal
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.
-
Ensure the storage area is away from incompatible materials.
Step 5: Professional Disposal
-
Arrange for the collection of the hazardous waste by a licensed professional waste disposal service.[4]
-
Provide the disposal service with all available safety information for the chemical.
IV. Spill and Emergency Procedures
In the event of a spill, follow these immediate actions:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.
-
Report: Report the incident to your laboratory supervisor and environmental health and safety (EHS) department.
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow Diagram
References
Essential Safety and Operational Guide for Handling Benzyl-(3,4-dimethoxy-benzyl)-amine
This guide provides critical safety, handling, and disposal information for Benzyl-(3,4-dimethoxy-benzyl)-amine, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related aromatic amines in the absence of a specific Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound. The following table summarizes the required PPE, categorized by the level of protection.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to vapors or aerosols.[1] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1][2][3] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, as all disposable gloves are permeable to some extent.[1] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[1] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[1] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and potential exposure levels.[1][4] |
Operational and Disposal Plans
Experimental Protocols: Step-by-Step Handling Procedure
-
Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[2][5]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[2][6]
-
-
Handling the Chemical:
-
Weighing: When weighing the compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to control potential dust or vapors.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Reactions: Conduct all chemical reactions within a certified chemical fume hood using appropriate and securely set up glassware.
-
-
Post-Handling Procedures:
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.
-
Glove Disposal: Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices. Wash and dry hands thoroughly after glove removal.[3]
-
Disposal Plan
-
Waste Characterization: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national hazardous waste regulations for complete and accurate classification.[2]
-
Waste Segregation: Do not mix with other waste. Leave chemicals in their original containers if possible.
-
Container Management: Keep waste containers suitable and tightly closed for disposal.[2][5]
-
Disposal Method: Offer surplus and non-recyclable solutions to a licensed disposal company.[3] Dispose of the contents and container to an approved waste disposal plant.[2][5][6]
-
Environmental Protection: Do not let the chemical enter the environment.[2] Avoid release to the environment and collect any spillage.
Visual Workflow Guides
The following diagrams illustrate the key decision-making and procedural workflows for handling this compound safely.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
